molecular formula C7H9BrN2 B577705 3-bromo-4,5,6,7-tetrahydro-1H-indazole CAS No. 1246553-15-0

3-bromo-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B577705
CAS No.: 1246553-15-0
M. Wt: 201.067
InChI Key: ZEDITHCBNPLRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4,5,6,7-tetrahydro-1H-indazole (CAS: TBD

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4,5,6,7-tetrahydro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDITHCBNPLRPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-bromo-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-bromo-4,5,6,7-tetrahydro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a single, comprehensive source, this document compiles and adapts information from various studies on indazole synthesis and functionalization to present a putative synthetic route and expected characterization data.

Introduction

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The tetrahydro-indazole moiety, in particular, offers a three-dimensional structure that can be advantageous for binding to biological targets. The introduction of a bromine atom at the C3 position provides a valuable handle for further functionalization through various cross-coupling reactions, enabling the exploration of a diverse chemical space for drug discovery programs.

This guide outlines a two-step synthetic pathway to this compound, starting from commercially available reagents. It also details the expected spectroscopic and spectrometric data for the final compound, providing a valuable resource for its unambiguous identification.

Synthesis Pathway

The proposed synthesis of this compound involves two key steps: the formation of the tetrahydro-indazole ring system, followed by regioselective bromination at the C3 position.

Synthesis_Pathway reagent1 2-Hydroxymethylenecyclohexanone intermediate 4,5,6,7-Tetrahydro-1H-indazole reagent1->intermediate Step 1: Cyclocondensation reagent2 Hydrazine hydrate reagent2->intermediate product This compound intermediate->product Step 2: C3-Bromination reagent3 Brominating Agent (e.g., DBDMH or NBS) reagent3->product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of indazoles and their subsequent halogenation.[1][2] Optimization may be required to achieve optimal yields and purity.

Step 1: Synthesis of 4,5,6,7-tetrahydro-1H-indazole

This procedure is adapted from the general synthesis of 1H-indazoles from 1,3-dicarbonyl compounds and hydrazine.[1]

Materials:

  • 2-Hydroxymethylenecyclohexanone

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxymethylenecyclohexanone (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 4,5,6,7-tetrahydro-1H-indazole.

Step 2: Synthesis of this compound

This protocol is based on the ultrasound-assisted C3-bromination of indazoles using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[3][4] An alternative method using N-bromosuccinimide (NBS) is also described.[5]

Method A: Ultrasound-assisted bromination with DBDMH

Materials:

  • 4,5,6,7-Tetrahydro-1H-indazole

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Ultrasonic bath

Procedure:

  • In a suitable reaction vessel, suspend 4,5,6,7-tetrahydro-1H-indazole (1.0 eq) and sodium carbonate (2.0 eq) in ethanol.

  • Add 1,3-dibromo-5,5-dimethylhydantoin (1.0 eq) to the suspension.

  • Place the reaction vessel in an ultrasonic bath and irradiate at 40 °C for 30-60 minutes.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove any solids.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield this compound.

Method B: Bromination with NBS

Materials:

  • 4,5,6,7-Tetrahydro-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve 4,5,6,7-tetrahydro-1H-indazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain this compound.

Characterization Data

The following tables summarize the expected quantitative data for this compound based on the analysis of its constituent parts and data from related structures.

Table 1: Physicochemical Properties

PropertyExpected Value
Molecular FormulaC₇H₉BrN₂
Molecular Weight201.07 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot reported (will require experimental determination)

Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0 - 12.0br s1HN-H
~2.50 - 2.70m2HC4-H₂
~2.40 - 2.60m2HC7-H₂
~1.70 - 1.90m4HC5-H₂, C6-H₂

Note: The chemical shift of the N-H proton is highly dependent on the solvent and concentration.

Table 3: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~140 - 145C7a
~120 - 125C3a
~115 - 120C3
~20 - 25C4, C5, C6, C7

Table 4: Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 3400BroadN-H stretch
~2800 - 3000MediumC-H stretch (aliphatic)
~1600 - 1650MediumC=N stretch
~1400 - 1500MediumC-C stretch (ring)
~550 - 650StrongC-Br stretch

Table 5: Expected Mass Spectrometry Data (EI)

m/zRelative Intensity (%)Assignment
200/202High[M]⁺ (Isotopic pattern for Br)
121Medium[M - Br]⁺

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of the target compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials step1 Step 1: Cyclocondensation start->step1 purification1 Purification 1 (Column Chromatography) step1->purification1 intermediate 4,5,6,7-Tetrahydro-1H-indazole purification1->intermediate step2 Step 2: Bromination intermediate->step2 purification2 Purification 2 (Column Chromatography) step2->purification2 product This compound purification2->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation ir IR Spectroscopy product->ir Functional Group Analysis ms Mass Spectrometry product->ms Molecular Weight Confirmation m_point Melting Point Determination product->m_point Purity Assessment

Caption: Workflow for the synthesis and characterization of the target molecule.

Conclusion

This technical guide provides a putative, yet detailed, pathway for the synthesis and characterization of this compound. The outlined experimental protocols, based on established chemical literature, offer a solid starting point for researchers. The tabulated spectral data provides a reference for the verification of the synthesized product. The successful synthesis of this compound will provide a valuable building block for the development of novel therapeutics.

References

Spectroscopic Profile of 3-bromo-4,5,6,7-tetrahydro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-bromo-4,5,6,7-tetrahydro-1H-indazole. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document presents a combination of data extrapolated from closely related analogs and predicted values based on established spectroscopic principles. This guide is intended to support research and development activities by providing a foundational understanding of the compound's structural characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of the parent compound, 4,5,6,7-tetrahydro-1H-indazole, and other substituted indazole derivatives.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 12.0br s1HN-H
~2.5 - 2.7m2HC4-H₂
~2.4 - 2.6m2HC7-H₂
~1.8 - 2.0m4HC5-H₂, C6-H₂

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration and may appear as a broad singlet.

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~145 - 150C3a
~120 - 125C7a
~115 - 120C3
~22 - 27C4
~20 - 25C5
~20 - 25C6
~22 - 27C7
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 3400BroadN-H stretch
~2850 - 2960Medium-StrongC-H stretch (aliphatic)
~1600 - 1650MediumC=N stretch
~1450 - 1500MediumC=C stretch
~550 - 650Medium-StrongC-Br stretch
Mass Spectrometry (MS) (Predicted)

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
200/202High[M]⁺ (presence of Br isotopes)
121Medium[M - Br]⁺
94Medium[C₇H₈N]⁺

Experimental Protocols

The following section outlines a generalized experimental protocol for the synthesis and spectroscopic characterization of this compound. This protocol is a composite based on synthetic methods for similar indazole derivatives.

Synthesis of this compound

A plausible synthetic route involves the bromination of 4,5,6,7-tetrahydro-1H-indazole.

Materials:

  • 4,5,6,7-tetrahydro-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolve 4,5,6,7-tetrahydro-1H-indazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Spectroscopic Characterization

General Information: NMR spectra would be recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. IR spectra would be recorded on a FTIR spectrometer. Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source.

¹H NMR Spectroscopy: The purified compound would be dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum would be acquired, and the chemical shifts, multiplicities, and coupling constants would be recorded.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of the sample in CDCl₃ would be acquired to determine the chemical shifts of the carbon atoms.

IR Spectroscopy: An IR spectrum of the solid compound would be obtained using a KBr pellet or an ATR accessory. The characteristic absorption bands would be recorded in wavenumbers (cm⁻¹).

Mass Spectrometry: The mass spectrum would be obtained by introducing a sample into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions would be recorded.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials reaction Chemical Reaction (e.g., Bromination) start->reaction Reagents workup Reaction Workup & Purification reaction->workup Crude Product product Purified Compound workup->product nmr NMR (¹H, ¹³C) product->nmr ir IR product->ir ms MS product->ms interpretation Structure Elucidation nmr->interpretation ir->interpretation ms->interpretation

Synthesis and Spectroscopic Analysis Workflow.

The Chemical Landscape of Substituted Tetrahydroindazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted tetrahydroindazoles represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities that have positioned them as promising candidates in drug discovery. This technical guide provides a comprehensive overview of the chemical properties of this heterocyclic core, tailored for researchers, scientists, and drug development professionals. The document delves into their synthesis, reactivity, structure-activity relationships (SAR), and their role as modulators of key biological pathways, supported by detailed experimental protocols and quantitative data.

Chemical Properties and Reactivity

The tetrahydroindazole core, a fused bicyclic system comprising a pyrazole and a cyclohexane ring, offers a versatile platform for chemical modification. The reactivity of this scaffold is influenced by the interplay of the electron-rich pyrazole ring and the saturated cyclohexane portion.

Electrophilic Aromatic Substitution: The pyrazole ring is generally susceptible to electrophilic attack, although its reactivity is modulated by the substituents present. Reactions such as nitration and halogenation can be directed to specific positions on the pyrazole ring, often requiring carefully controlled conditions to achieve desired regioselectivity.

Nucleophilic Substitution: The tetrahydroindazole scaffold can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups or after conversion of a hydroxyl group to a better leaving group.

Oxidation and Reduction: The saturated cyclohexane ring can be subject to oxidation reactions, potentially leading to the introduction of carbonyl or hydroxyl groups. Conversely, reduction of unsaturated precursors is a common strategy for the synthesis of the tetrahydroindazole core.

Synthesis of Substituted Tetrahydroindazoles

A variety of synthetic routes have been developed for the preparation of substituted tetrahydroindazoles. A common and versatile method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by cyclization.

Biological Activity and Structure-Activity Relationships (SAR)

Substituted tetrahydroindazoles have been investigated for a range of therapeutic applications, demonstrating activity as antituberculosis agents, sigma-2 (σ2) receptor ligands, and inhibitors of crucial enzymes such as Interleukin-2 Inducible T-cell Kinase (ITK) and Dihydroorotate Dehydrogenase (DHODH).[1][2][3][4]

Antituberculosis Activity: Certain substituted tetrahydroindazoles have shown potent activity against Mycobacterium tuberculosis. For instance, compounds 6a, 6m, and 6q exhibited minimum inhibitory concentrations (MICs) of 1.7, 1.9, and 1.9 μM, respectively, against replicating M. tuberculosis.[1][5]

Sigma-2 (σ2) Receptor Ligands: A series of tetrahydroindazole derivatives have been synthesized and evaluated for their affinity towards sigma receptors.[2] Notably, compounds 12, 15b, 15c, and 15d displayed moderate affinity and high selectivity for the σ2 receptor.[2] SAR studies have indicated that the nature and length of the linker between the tetrahydroindazole core and other moieties are crucial for σ2 receptor binding.[2]

Kinase Inhibition: Tetrahydroindazoles have emerged as potent inhibitors of kinases, including ITK.[3] Optimization of a tetrahydroindazole series led to the identification of compounds with enhanced potency and selectivity, demonstrating the tunability of this scaffold for kinase inhibitor design.[3]

DHODH Inhibition: Substituted tetrahydroindazoles have been identified as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway and a target for cancer therapy.[4][6] Structure-activity relationship studies have revealed that small lipophilic substituents on the pyridyl ring of the HZ series of compounds increase their potency towards DHODH.[4] For example, compound 30, with a CF3 group, was found to be a highly potent analog with an IC50 value of 15 nM.[4]

Quantitative Bioactivity Data

The following tables summarize key quantitative data for representative substituted tetrahydroindazoles across different biological targets.

Table 1: Antituberculosis Activity of Substituted Tetrahydroindazoles [1][5]

CompoundMIC (μM) against M. tuberculosis
6a1.7
6m1.9
6q1.9

Table 2: DHODH Inhibitory Activity of HZ00 Analogues [4]

CompoundAr¹ SubstituentIC₅₀ (nM)
(R)-HZ00Pyridyl>1000
285-Methylpyridyl55
294-Methylpyridyl34
304-CF₃-pyridyl15
314-Cl-pyridyl29
324-Br-pyridyl28
334-F-pyridyl31
344,5-Dimethylpyridyl25

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of substituted tetrahydroindazoles, as well as for key biological assays.

Synthesis of Substituted 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-ones[4]

This procedure describes the initial step in the synthesis of many DHODH inhibitors.

Materials:

  • Cyclohexane-1,3-dione

  • Substituted phenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A solution of cyclohexane-1,3-dione (1.0 eq) and the appropriately substituted phenylhydrazine hydrochloride (1.1 eq) in ethanol is prepared.

  • A catalytic amount of hydrochloric acid is added to the mixture.

  • The reaction mixture is heated at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to afford the desired substituted 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer.[4]

  • Samples are dissolved in deuterated solvents such as CDCl₃, DMSO-d₆, or methanol-d₄.[4]

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is performed to confirm the elemental composition of the synthesized compounds.[4]

  • Electron spray ionization (ESI) is a commonly used ionization technique.

DHODH Inhibition Assay[4]

This colorimetric assay measures the inhibitory activity of compounds against DHODH.

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • 2,3-dimethoxy-5-methyl-p-benzoquinone (as a substitute for Coenzyme Q₁₀)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 10 mM L-cysteine, 0.05% Triton X-100)

  • 96-well microplate

  • Microplate reader

Procedure:

  • The test compounds are serially diluted in DMSO.

  • In a 96-well plate, the assay buffer, DHODH enzyme, and the test compound (or DMSO for control) are added.

  • The plate is incubated to allow for inhibitor binding.

  • The reaction is initiated by the addition of a mixture of DHO and DCIP/coenzyme Q substitute.

  • The decrease in absorbance of DCIP is monitored kinetically at a specific wavelength (e.g., 600 nm) for a set period.

  • The initial reaction velocities are calculated, and IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways affected by substituted tetrahydroindazoles and a general workflow for their discovery and development.

DHODH_Pathway DHODH Inhibition and Downstream Effects Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DHODH DHODH p53_Activation p53 Activation DHODH->p53_Activation Depletion of Pyrimidines Leads to Tetrahydroindazole Substituted Tetrahydroindazole Tetrahydroindazole->DHODH Inhibition DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis p53_Activation->Apoptosis

DHODH signaling pathway inhibition.

ITK_Signaling_Pathway ITK Signaling Pathway in T-Cells TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Engagement ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits & Activates PLCG1 PLCγ1 ITK->PLCG1 Phosphorylates Tetrahydroindazole Substituted Tetrahydroindazole Tetrahydroindazole->ITK Inhibition PIP2 PIP2 PLCG1->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Calcium_Flux Ca²⁺ Flux IP3_DAG->Calcium_Flux NFAT_Activation NFAT Activation Calcium_Flux->NFAT_Activation Cytokine_Production Cytokine Production (e.g., IL-2) NFAT_Activation->Cytokine_Production

ITK signaling pathway in T-cells.

Drug_Discovery_Workflow General Workflow for Small Molecule Inhibitor Discovery cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 SAR Cycle HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Design Design ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox In_Vivo In Vivo Efficacy ADME_Tox->In_Vivo Candidate Candidate Selection In_Vivo->Candidate Synthesis Synthesis Design->Synthesis Testing Biological Testing Synthesis->Testing Analysis SAR Analysis Testing->Analysis Analysis->Design

Drug discovery workflow.

Conclusion

Substituted tetrahydroindazoles continue to be a fertile ground for the discovery of novel therapeutic agents. Their synthetic tractability, coupled with the ability to modulate their biological activity through targeted substitutions, makes them an attractive scaffold for medicinal chemists. This guide provides a foundational understanding of the chemical properties of this important class of molecules, offering valuable insights and practical protocols for researchers engaged in drug discovery and development. Further exploration of the chemical space around the tetrahydroindazole core is likely to yield new and improved drug candidates in the future.

References

In-depth Technical Guide: 3-Bromo-4,5,6,7-tetrahydro-1H-indazole (CAS No. 1246553-15-0)

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Experimental Data for CAS No. 1246553-15-0

Executive Summary

This document provides a summary of the publicly available information for the chemical compound with CAS number 1246553-15-0. Following a comprehensive search of scientific databases and literature, it has been determined that there is a significant lack of detailed experimental data for this specific molecule. The available information primarily identifies the compound and its commercial availability as a chemical intermediate.

The chemical name for CAS No. 1246553-15-0 is 3-Bromo-4,5,6,7-tetrahydro-1H-indazole . It is listed by various chemical suppliers, suggesting its role as a building block in organic synthesis. However, no peer-reviewed publications or patents were identified that provide in-depth experimental data, such as biological activity, detailed physicochemical properties, or comprehensive spectroscopic analysis.

Due to the absence of this information, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled at this time. This report will instead focus on presenting the known chemical identity of the compound and outlining a general workflow for how such data would be generated and presented if it were available.

Chemical Identity

Identifier Value
CAS Number1246553-15-0
Chemical NameThis compound
Molecular FormulaC₇H₉BrN₂
Molecular Weight201.07 g/mol
Structure(A structural representation would be placed here)

Hypothetical Experimental Workflow and Data Presentation

While specific data for this compound is unavailable, this section outlines a standard workflow for the characterization and evaluation of a novel chemical entity in a drug discovery context. This serves as a template for the type of information that would be included in a comprehensive technical guide.

Physicochemical Properties

A fundamental step in compound characterization involves determining its physicochemical properties. These parameters are crucial for assessing its drug-like qualities.

Table 1: Hypothetical Physicochemical Properties

Property Value Method
Melting Point (°C)e.g., 150-155Differential Scanning Calorimetry (DSC)
Solubility (µg/mL)e.g., <1 in PBS, 50 in DMSOHigh-Throughput Kinetic Solubility Assay
LogPe.g., 2.5Calculated (e.g., cLogP) or Experimental (Shake-flask)
pKae.g., 8.2Potentiometric Titration
In Vitro Biological Activity

The biological effects of a compound are initially assessed using in vitro assays. This typically involves testing the compound against specific molecular targets or in cell-based models.

Table 2: Hypothetical In Vitro Biological Activity

Assay Type Target/Cell Line Endpoint Result (e.g., IC₅₀, EC₅₀)
Kinase Inhibitione.g., EGFRIC₅₀e.g., 150 nM
Cell Proliferatione.g., A549 Cancer Cell LineGI₅₀e.g., 1.2 µM
Receptor Bindinge.g., Dopamine D2 ReceptorKᵢe.g., 50 nM
Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results.

Example Protocol: Kinase Inhibition Assay

  • Reagents: Kinase (e.g., EGFR), substrate (e.g., poly-GT), ATP, test compound (this compound), assay buffer.

  • Procedure:

    • The test compound is serially diluted in DMSO.

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., fluorescence, luminescence).

  • Data Analysis: The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.

Visualization of Hypothetical Signaling Pathway

Should this compound be identified as a modulator of a specific signaling pathway, a diagram would be generated to illustrate its mechanism of action. The following is a hypothetical example of the EGFR signaling pathway, which could be inhibited by a compound with the activity profile described in Table 2.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Compound 3-Bromo-4,5,6,7-tetrahydro- 1H-indazole Compound->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion

The compound identified by CAS number 1246553-15-0, this compound, is commercially available as a chemical intermediate. There is currently no publicly available scientific literature detailing its experimental properties, including biological activity or physicochemical characteristics. This technical guide has, therefore, outlined a standard framework for how such data would be generated and presented in a drug discovery and development context. Further research is required to elucidate the properties and potential applications of this molecule.

An In-depth Technical Guide on the Reactivity and Stability of 3-bromo-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-bromo-4,5,6,7-tetrahydro-1H-indazole, a valuable heterocyclic building block in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide synthesizes information from closely related analogues to predict its chemical behavior and provide robust experimental protocols.

Chemical and Physical Properties

This compound is a substituted indazole with a bromine atom at the 3-position and a saturated six-membered ring fused to the pyrazole core. Its key physical and chemical properties, largely inferred from supplier information and related compounds, are summarized below.

PropertyValueSource
Molecular Formula C₇H₉BrN₂[1][2]
Molecular Weight 201.067 g/mol [1][2]
CAS Number 1246553-15-0[1][2]
Appearance Likely an off-white to yellow solidInferred
Purity Typically ≥97%[2]
Storage Room temperature, in a tightly sealed container, protected from light and moisture[1][2]

Synthesis of this compound

Proposed Synthetic Pathway

A potential synthetic route is the condensation of 2-oxocyclohexanecarbaldehyde with hydrazine, followed by bromination. An alternative, and perhaps more direct route, would involve the reaction of 2-bromo-1,3-cyclohexanedione with hydrazine.

G cluster_0 Route A: Condensation then Bromination cluster_1 Route B: Direct Cyclization 2-Oxocyclohexanecarbaldehyde 2-Oxocyclohexanecarbaldehyde 4,5,6,7-tetrahydro-1H-indazole 4,5,6,7-tetrahydro-1H-indazole 2-Oxocyclohexanecarbaldehyde->4,5,6,7-tetrahydro-1H-indazole Hydrazine Hydrazine Hydrazine Hydrazine->4,5,6,7-tetrahydro-1H-indazole Target_A This compound 4,5,6,7-tetrahydro-1H-indazole->Target_A Bromination Brominating_agent Brominating Agent (e.g., NBS, Br2) Brominating_agent->Target_A 2-bromo-1,3-cyclohexanedione 2-bromo-1,3-cyclohexanedione Target_B This compound 2-bromo-1,3-cyclohexanedione->Target_B Condensation Hydrazine_B Hydrazine Hydrazine_B->Target_B G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Product 3-substituted-4,5,6,7-tetrahydro-1H-indazole Start->Suzuki_Product Suzuki Coupling Buchwald_Product 3-amino-4,5,6,7-tetrahydro-1H-indazole Start->Buchwald_Product Buchwald-Hartwig Amination Boronic_Acid R-B(OH)2 (Aryl, Heteroaryl, etc.) Boronic_Acid->Suzuki_Product Pd_Catalyst_Suzuki Pd Catalyst (e.g., Pd(dppf)Cl2) Pd_Catalyst_Suzuki->Suzuki_Product Base_Suzuki Base (e.g., K2CO3) Base_Suzuki->Suzuki_Product Amine R1R2NH Amine->Buchwald_Product Pd_Catalyst_Buchwald Pd Catalyst & Ligand (e.g., Pd2(dba)3, BINAP) Pd_Catalyst_Buchwald->Buchwald_Product Base_Buchwald Base (e.g., NaOtBu) Base_Buchwald->Buchwald_Product G cluster_conditions Stress Conditions Start This compound (Stock Solution) Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidation Heat Thermal Degradation (e.g., 80°C, solid or solution) Start->Heat Light Photolytic Degradation (UV light exposure) Start->Light Analysis Analysis by HPLC-MS (Comparison to control) Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis

References

The Rise of Indazoles: A Technical Guide to Novel Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of novel indazole derivatives, focusing on their synthesis, therapeutic applications, and the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and design of next-generation therapeutics.

Introduction: The Versatility of the Indazole Core

Indazole-containing compounds have garnered significant attention in the pharmaceutical industry due to their diverse pharmacological profiles.[1][2] This versatile scaffold is a key component in several FDA-approved drugs, including the anti-cancer agents niraparib and pazopanib, highlighting its clinical significance.[3][4][5][6] The unique electronic properties and structural features of the indazole ring system allow for a wide range of chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties.

The therapeutic potential of indazole derivatives spans a wide spectrum of diseases, including cancer, inflammation, infectious diseases, and neurological disorders.[2][7][8] Researchers have successfully designed and synthesized novel indazole-based compounds with potent inhibitory activity against various molecular targets, such as protein kinases, cyclooxygenases, and microbial enzymes. This guide will delve into the specifics of these applications, supported by quantitative data and detailed experimental methodologies.

Synthetic Strategies for Novel Indazole Derivatives

The synthesis of substituted indazoles is a cornerstone of their development as therapeutic agents. A variety of synthetic routes have been established, allowing for the introduction of diverse functional groups at different positions of the indazole core.

A common and effective method for the synthesis of 1H-indazoles involves the cyclization of o-haloaryl N-sulfonylhydrazones, often mediated by a copper catalyst.[2] Another widely used approach is the palladium-catalyzed intramolecular amination of aryl halides.[2] More recently, rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of 3-substituted indazoles.

Synthesis of a 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole (A Case Study):

A representative synthesis of a novel indazole derivative involves the sulfonylation of 5-nitro-1H-indazole. In a typical procedure, 5-nitro-1H-indazole is reacted with 2-chloro-5-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature until completion. The resulting product, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, can then be purified using column chromatography. The structure of the synthesized compound is confirmed by various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry (HRMS).[9][10]

G 5-nitro-1H-indazole 5-nitro-1H-indazole Reaction Reaction 5-nitro-1H-indazole->Reaction 2-chloro-5-methoxybenzenesulfonyl chloride 2-chloro-5-methoxybenzenesulfonyl chloride 2-chloro-5-methoxybenzenesulfonyl chloride->Reaction Triethylamine Triethylamine Triethylamine->Reaction Base Dichloromethane Dichloromethane Dichloromethane->Reaction Solvent Purification (Column Chromatography) Purification (Column Chromatography) Reaction->Purification (Column Chromatography) 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole Purification (Column Chromatography)->1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole Characterization (NMR, MS) Characterization (NMR, MS) 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole->Characterization (NMR, MS)

Therapeutic Applications and Biological Activities

The broad therapeutic potential of indazole derivatives is a direct result of their diverse biological activities. This section will highlight key therapeutic areas where novel indazoles have shown significant promise, supported by quantitative bioactivity data.

Anticancer Activity

Indazole derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines.[1][11][12] Their mechanisms of action are often centered on the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival.

Targeting Hypoxia-Inducible Factor-1α (HIF-1α):

Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a critical role in tumor progression and metastasis.[13] Several indazole derivatives have been identified as potent inhibitors of HIF-1α. The HIF-1 signaling pathway is activated under hypoxic conditions, leading to the transcription of genes that promote angiogenesis, glucose metabolism, and cell survival. By inhibiting HIF-1α, these indazole compounds can effectively disrupt the adaptive response of cancer cells to hypoxia.

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α HIF-1α PHD PHD VHL VHL Proteasomal Degradation Proteasomal Degradation HIF-1α_stable HIF-1α (stable) HIF-1β HIF-1β HIF-1 Complex HIF-1 Complex HRE HRE Target Gene Transcription Target Gene Transcription Indazole Derivatives Indazole Derivatives Indazole Derivatives->HIF-1α_stable Inhibit

Quantitative Anticancer Activity Data:

Compound IDCancer Cell LineIC50 (µM)Reference
6o K562 (Chronic Myeloid Leukemia)5.15[1][12]
2f 4T1 (Breast Cancer)0.23 - 1.15[11]
4f MCF-7 (Breast Cancer)1.629[14]
4i MCF-7 (Breast Cancer)1.841[14]
13g A549 (Lung Cancer)0.010 ± 0.0042[15]
13g MCF-7 (Breast Cancer)0.012 ± 0.0031[15]
13g HT-29 (Colon Cancer)0.015 ± 0.0028[15]
38 AT1 Receptor Antagonist0.006[16]
SKLB06329 Type I PRMTs InhibitorNanomolar to low nanomolar[17]
Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and cytokines.[7][18]

Inhibition of Cyclooxygenase-2 (COX-2):

Many indazole derivatives exhibit potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[7] By blocking COX-2, these compounds can effectively reduce the production of prostaglandins, which are major mediators of inflammation and pain.

Quantitative Anti-inflammatory Activity Data:

CompoundAssayIC50 (µM)Reference
5-Aminoindazole COX-2 Inhibition12.32[7]
Indazole COX-2 Inhibition23.42[7]
13b Inhibition of NO, IL-6, and TNF-αNot specified[19]
Antimicrobial Activity

The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Indazole derivatives have shown promising activity against a range of bacteria and fungi.[20][21][22]

Quantitative Antimicrobial Activity Data (MIC values):

Compound IDMicroorganismMIC (µg/mL)Reference
2 E. faecalis128[21]
3 E. faecalis128[21]
5 S. aureus64-128[21]
5 S. epidermidis64-128[21]
9 S. aureus (MDR)4[22]
HL1 S. aureus625[23]
HL2 S. aureus625[23]
18 G. intestinalis12.8 times more active than metronidazole[24]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of novel indazole derivatives.

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of a test compound against a specific protein kinase.

Materials:

  • Kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (indazole derivative)

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, substrate, and test compound to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G Prepare Reagents Prepare Reagents Dispense Reagents to Plate Dispense Reagents to Plate Prepare Reagents->Dispense Reagents to Plate Initiate Reaction Initiate Reaction Dispense Reagents to Plate->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Stop Reaction & Add Detection Reagent Stop Reaction & Add Detection Reagent Incubate->Stop Reaction & Add Detection Reagent Read Plate Read Plate Stop Reaction & Add Detection Reagent->Read Plate Data Analysis Data Analysis Read Plate->Data Analysis

Cell Proliferation (MTT) Assay

Objective: To assess the effect of a test compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Test compound (indazole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis

Objective: To detect and quantify the expression of specific proteins in cells treated with a test compound.

Materials:

  • Cell lysate

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (specific to the target protein)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells to extract total protein and determine the protein concentration.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

Characterization of Novel Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).[8][9]

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an ESI-TOF or a similar mass spectrometer to confirm the elemental composition of the synthesized compounds.[9][10][25]

Conclusion and Future Directions

The indazole scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. The chemical tractability of this heterocyclic system, coupled with its proven success in delivering clinically effective drugs, ensures its continued prominence in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent indazole derivatives, the exploration of novel therapeutic targets, and the application of advanced synthetic methodologies to access increasingly complex molecular architectures. The integration of computational drug design and high-throughput screening will further accelerate the discovery of the next generation of indazole-based medicines.

References

Initial Biological Screening of 3-bromo-4,5,6,7-tetrahydro-1H-indazole: A Technical Guide and Proposed Screening Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of published scientific literature reveals no specific biological screening data for the compound 3-bromo-4,5,6,7-tetrahydro-1H-indazole. While this molecule is commercially available as a synthetic building block, its biological activities have not been publicly detailed. This guide, therefore, provides a proposed initial biological screening strategy for this compound based on the known activities of the broader indazole and tetrahydroindazole chemical classes. The experimental protocols and data presented are exemplary and intended to serve as a technical guide for researchers.

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These bicyclic heterocyclic compounds are structurally similar to purines, enabling them to interact with a variety of biological targets. Derivatives of the indazole family have been investigated for their potential as anti-cancer, anti-inflammatory, antibacterial, and neurological agents.[1] Specifically, the tetrahydroindazole core has been the focus of research for developing potent enzyme inhibitors, such as those targeting human neutrophil elastase and dihydroorotate dehydrogenase. Given this context, this compound represents a novel starting point for drug discovery campaigns.

Proposed Initial Biological Screening Cascade

A logical and efficient screening cascade is crucial for elucidating the biological potential of a new chemical entity. The following workflow is proposed for the initial assessment of this compound.

G cluster_0 Phase 1: Broad Spectrum Activity cluster_1 Phase 2: Target-Based Screening (Based on Phase 1 Hits) cluster_2 Phase 3: Hit Validation & Elucidation A Compound Acquisition & Purity Assessment (QC) B General Cytotoxicity Screening (e.g., MTT Assay against a panel of cancer cell lines) A->B C Antibacterial & Antifungal Screening (e.g., MIC Determination) A->C D Kinase Inhibition Panel (Broad panel of representative kinases) B->D If cytotoxic E Specific Enzyme Inhibition Assays (e.g., Proteases, Dehydrogenases) C->E If antimicrobial G Dose-Response & IC50/EC50 Determination D->G E->G F Receptor Binding Assays F->G H Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) G->H I In Silico Modeling & Docking G->I G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor 3-bromo-4,5,6,7- tetrahydro-1H-indazole (Hypothetical Target) Inhibitor->RAF

References

The Indazole Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic heterocyclic aromatic organic compound, has emerged as a "privileged" structure in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have established it as a foundational core for a multitude of clinically successful therapeutic agents. This technical guide provides a comprehensive overview of the indazole scaffold in drug discovery, detailing its synthesis, mechanism of action through key signaling pathways, and quantitative biological activity, with a focus on its application in oncology.

Physicochemical Properties and Privileged Nature

Indazole's appeal in drug discovery stems from its ability to act as a bioisostere of endogenous purine bases, allowing it to effectively interact with the ATP-binding sites of various kinases.[1] The presence of two nitrogen atoms in the pyrazole ring enables the formation of crucial hydrogen bond interactions with target proteins.[2] Furthermore, the bicyclic system provides a rigid framework that can be readily functionalized at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[2][3] This inherent versatility has cemented its status as a privileged scaffold, a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Synthesis of the Indazole Core

The construction of the indazole core and its derivatives can be achieved through various synthetic routes. Key strategies include intramolecular cyclization reactions and N-alkylation or N-arylation to introduce diversity.

General Protocol for N1-Alkylation of 3-Substituted Indazoles

A common method for the regioselective N1-alkylation of indazoles involves the use of a strong base in an anhydrous solvent.[4]

Experimental Protocol:

  • Preparation: To a stirred solution of the 3-substituted 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, carefully quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated indazole.[4]

Synthesis of 3-Aminoindazoles

3-aminoindazoles are key intermediates for many kinase inhibitors. A general two-step synthesis from 2-bromobenzonitriles has been developed.[5]

Experimental Protocol:

  • Palladium-Catalyzed Arylation: A mixture of a 2-bromobenzonitrile derivative, benzophenone hydrazone, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., toluene) is heated under an inert atmosphere.

  • Acidic Deprotection/Cyclization: The crude product from the first step is treated with a strong acid (e.g., HCl) in a suitable solvent (e.g., dioxane) and heated to effect deprotection and subsequent cyclization to the 3-aminoindazole.

Indazole-Based Drugs in Oncology

The indazole scaffold is a prominent feature in several FDA-approved kinase inhibitors used in cancer therapy. These drugs primarily target signaling pathways involved in angiogenesis and DNA repair.

Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib (Votrient®) is an oral angiogenesis inhibitor that targets VEGFR-1, -2, and -3, platelet-derived growth factor receptors (PDGFR-α and -β), and stem cell factor receptor (c-Kit).[6] Its mechanism of action involves the inhibition of tumor-induced angiogenesis.

A common synthetic route to Pazopanib involves the coupling of key intermediates.[6]

Experimental Protocol:

  • Formation of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine: 2,3-dimethyl-2H-indazol-6-amine is reacted with 2,4-dichloropyrimidine in the presence of a base like sodium bicarbonate.

  • Methylation: The secondary amine is methylated using a methylating agent.

  • Coupling: The resulting intermediate is then coupled with 5-amino-2-methylbenzenesulfonamide to afford Pazopanib.[6]

  • Salt Formation: The free base is then converted to the hydrochloride salt.

Axitinib: A Potent VEGFR Inhibitor

Axitinib (Inlyta®) is a potent and selective inhibitor of VEGFR-1, -2, and -3.[7] It is used in the treatment of advanced renal cell carcinoma.

The synthesis of Axitinib often involves a key palladium-catalyzed Heck coupling reaction.[7]

Experimental Protocol:

  • Migita Coupling: An initial coupling reaction is performed to link the indazole core with a thiol-containing benzamide derivative.

  • Iodination: The indazole ring is then iodinated.

  • Heck Reaction: A palladium-catalyzed Heck reaction is carried out between the iodinated indazole and 2-vinylpyridine to install the final side chain.[7]

Niraparib: A PARP Inhibitor

Niraparib (Zejula®) is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[8][9]

A notable synthesis of Niraparib involves a regioselective copper-catalyzed N-arylation of an indazole.[8]

Experimental Protocol:

  • Preparation of the Piperidine Moiety: A key chiral piperidone intermediate is synthesized.

  • Copper-Catalyzed N-Arylation: A regioselective copper-catalyzed N-arylation of the indazole with the piperidine-containing aryl partner is performed.[8]

  • Final Steps: Subsequent chemical transformations, including deprotection and amidation, yield Niraparib.[10]

Signaling Pathways and Mechanism of Action

Indazole-based kinase inhibitors exert their therapeutic effects by modulating key cellular signaling pathways.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are crucial for angiogenesis.[11] The binding of VEGF to VEGFR2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[12] Indazole-based inhibitors like Pazopanib and Axitinib bind to the ATP-binding site of the VEGFR2 kinase domain, preventing its autophosphorylation and downstream signaling.[2][4]

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Proliferation Cell Proliferation, Migration, Survival RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Indazole_Inhibitor Indazole Inhibitor (e.g., Pazopanib, Axitinib) Indazole_Inhibitor->VEGFR2 Inhibits (ATP Competition)

VEGFR Signaling Pathway and Inhibition by Indazole Derivatives.
PARP Signaling Pathway

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are essential for the repair of single-strand DNA breaks (SSBs).[13] In cancers with homologous recombination repair deficiencies, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of SSBs, which collapse replication forks and result in cell death through a process known as synthetic lethality.[1] Niraparib competes with NAD+ at the catalytic site of PARP, preventing the synthesis of poly(ADP-ribose) (PAR) chains and trapping PARP on the DNA.[14]

PARP_Signaling DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Recruits & Activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesizes Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) PARP1->Cell_Death Leads to (when inhibited) NAD NAD+ NAD->PARP1 Substrate DNA_Repair DNA Repair Proteins PAR->DNA_Repair Recruits SSB_Repair SSB Repair DNA_Repair->SSB_Repair Niraparib Niraparib Niraparib->PARP1 Inhibits (NAD+ Competition)

PARP Signaling in DNA Repair and Inhibition by Niraparib.

Quantitative Biological Data

The potency of indazole-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro activity of key indazole-containing drugs and other derivatives against their primary targets.

Table 1: In Vitro Inhibitory Activity of Indazole-Based VEGFR Inhibitors

CompoundTarget KinaseIC50 (nM)
Pazopanib VEGFR-110
VEGFR-230
VEGFR-347
PDGFR-α71
PDGFR-β84
c-Kit74
Axitinib VEGFR-10.1
VEGFR-20.2
VEGFR-30.1-0.3
PDGFR-β1.6
c-Kit1.7
Compound 30 VEGFR-21.24

Data compiled from multiple sources.[15]

Table 2: In Vitro Inhibitory Activity of Indazole-Based PARP Inhibitors

CompoundTarget KinaseIC50 (nM)
Niraparib PARP-12-35
PARP-22-4
Olaparib PARP-11-19
PARP-20.2-0.3
Rucaparib PARP-10.8-3.2
PARP-20.2-0.3

Data compiled from multiple sources.[7][14][16]

Key Experimental Protocols in Indazole-Based Drug Discovery

The evaluation of novel indazole derivatives relies on a suite of standardized in vitro assays.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[4][8]

Experimental Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound. A master mix containing kinase buffer, recombinant human VEGFR-2 kinase domain, and a specific substrate (e.g., a synthetic peptide) is prepared.

  • Kinase Reaction: In a microplate, the test compound at various concentrations is incubated with the VEGFR-2 enzyme. The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: The reaction is stopped, and a detection reagent (e.g., ADP-Glo™) is added to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: The signal (e.g., luminescence) is measured using a microplate reader. The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined.[2][4]

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This assay quantifies the inhibition of PARP1 enzymatic activity.[17]

Experimental Protocol:

  • Plate Coating: A 96-well plate is coated with histone proteins, which serve as the substrate for PARP1.

  • Enzymatic Reaction: The test compound, PARP1 enzyme, activated DNA, and biotinylated NAD+ are added to the wells. The plate is incubated to allow for the PARP1-catalyzed incorporation of biotinylated NAD+ onto the histones.

  • Detection: Streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated histones. A chemiluminescent HRP substrate is then added.

  • Data Analysis: The light produced, which is proportional to PARP1 activity, is measured using a microplate reader. A reduction in the chemiluminescent signal in the presence of the inhibitor is used to calculate the IC50 value.[17]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18]

Experimental Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere.

  • Compound Treatment: The cells are treated with various concentrations of the indazole derivative for a specified period (e.g., 72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value for cytotoxicity is calculated by comparing the absorbance of treated cells to untreated controls.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Indazole Derivative Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay Biochemical Kinase Inhibition Assay (e.g., VEGFR-2, PARP-1) Purification->Kinase_Assay Cell_Viability Cell-Based Cytotoxicity Assay (e.g., MTT) IC50 IC50 Determination Cell_Viability->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

General Experimental Workflow for Indazole-Based Drug Discovery.

Conclusion

The indazole scaffold continues to be a highly productive and versatile platform in the discovery and development of novel therapeutics, particularly in the field of oncology. Its favorable physicochemical properties, combined with well-established synthetic methodologies, allow for the fine-tuning of biological activity against a range of important targets. The clinical success of indazole-containing drugs such as Pazopanib, Axitinib, and Niraparib underscores the enduring value of this privileged scaffold. Future research will undoubtedly continue to explore the vast chemical space around the indazole core, leading to the development of next-generation inhibitors with improved efficacy and safety profiles.

References

Physicochemical properties of 3-bromo-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-bromo-4,5,6,7-tetrahydro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthetic routes, and biological context of this compound. This molecule is a heterocyclic building block, and its indazole core is a recognized pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.

Physicochemical Properties

This compound is a substituted indazole with a molecular weight of 201.067 g/mol .[1][2][3][4] While specific experimental data for properties such as melting point, boiling point, and solubility are not widely reported in public literature, the core data and predicted values based on analogous structures are summarized below.

Table 1: Core Physicochemical Data

PropertyValueSource
Molecular Formula C₇H₉BrN₂[1][2][3][4]
Molecular Weight 201.067 g/mol [1][2][3][4]
CAS Number 1246553-15-0[1][2][3][4]
Appearance Solid (inferred from related compounds)
Purity ≥97% (Typical)[2][4]
XlogP (Predicted) ~2.5 (estimated from methylated analog)[5]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
Storage Room temperature, sealed in a dry, dark place[2][4][6]

Experimental Protocols

The following sections detail plausible and standard experimental methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Electrophilic Bromination

A plausible synthesis for this compound involves the direct bromination of the 4,5,6,7-tetrahydro-1H-indazole precursor at the C3 position. This position is electronically favorable for electrophilic substitution in the indazole ring system.

Reaction: 4,5,6,7-tetrahydro-1H-indazole → this compound

Reagents and Materials:

  • 4,5,6,7-tetrahydro-1H-indazole (1 equivalent)

  • N-Bromosuccinimide (NBS) or Dibromohydantoin (DBDMH) (1.0 - 1.2 equivalents)[7]

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM)

  • Reaction Vessel: Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet

  • Purification: Saturated sodium thiosulfate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography

Procedure:

  • Dissolve 4,5,6,7-tetrahydro-1H-indazole in the chosen solvent (e.g., ACN) in the reaction flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the brominating agent (e.g., NBS) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid via silica gel column chromatography to yield the final product, this compound.

Physicochemical Property Determination Protocols
  • Melting Point Determination: The melting point can be determined using a standard melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded.[8]

  • Solubility Assessment (Shake-Flask Method): An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask. The flask is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the compound in the saturated solution is determined using a quantitative analytical method like HPLC-UV or LC-MS.

  • LogP Determination (HPLC Method): The partition coefficient (LogP) can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC). The retention time of the compound on a C18 column is measured and correlated with the known LogP values of a set of standard compounds run under the same conditions.

  • pKa Determination (Potentiometric Titration): The acid dissociation constant (pKa) is measured by dissolving the compound in a suitable solvent (often a water-methanol mixture) and titrating it with a standardized solution of strong acid or base. The pH of the solution is monitored with a calibrated pH meter as a function of the titrant volume. The pKa value is determined from the midpoint of the resulting titration curve.

Biological Context and Visualization

Indazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their role as scaffolds in developing potent protein kinase inhibitors.[9][10] Kinases are critical enzymes that regulate a vast number of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[1][9] The 3-bromo substituent serves as a versatile chemical handle for further modification via cross-coupling reactions to build a library of potential drug candidates.

Kinase Inhibitor Drug Discovery Workflow

The development of a kinase inhibitor from a building block like this compound follows a structured workflow. This process begins with chemical synthesis and progresses through multiple stages of screening to identify promising therapeutic candidates.

G cluster_0 Pre-Clinical Development Synthesis Synthesis of Indazole Derivatives Biochem Biochemical Screening (In Vitro Kinase Assays, IC50) Synthesis->Biochem Compound Library Cellular Cell-Based Assays (Proliferation, Target Engagement) Biochem->Cellular Active Hits Animal In Vivo Animal Models (Efficacy, PK/PD) Cellular->Animal Potent Compounds Tox Toxicology Studies Animal->Tox Efficacious Leads Lead Lead Candidate Tox->Lead Optimized Candidate

Caption: A typical workflow for kinase inhibitor drug discovery.

Role in a Representative Signaling Pathway

Many indazole-based drugs, such as Axitinib and Pazopanib, target Receptor Tyrosine Kinases (RTKs) like VEGFR, which are upstream activators of critical cancer-related signaling cascades like the RAS-RAF-MEK-ERK (MAPK) pathway.[9][11] An inhibitor derived from the this compound scaffold would be designed to bind to the ATP-binding site of a specific kinase, preventing it from phosphorylating its downstream targets and thereby blocking the signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Binds & Activates RAS RAS RTK->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis TF->Proliferation Inhibitor Indazole-Based Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of the MAPK signaling pathway by an indazole-based compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-bromo-4,5,6,7-tetrahydro-1H-indazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged motif in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively bind to the hinge region of various protein kinases. The saturated carbocyclic ring of 3-bromo-4,5,6,7-tetrahydro-1H-indazole offers a unique three-dimensional profile compared to its aromatic counterparts, which can be exploited to achieve enhanced potency and selectivity for specific kinase targets. The bromine atom at the 3-position serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through well-established cross-coupling methodologies. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of novel kinase inhibitors.

Rationale for Use in Kinase Inhibitor Synthesis

The 4,5,6,7-tetrahydro-1H-indazole core is an attractive scaffold for the design of kinase inhibitors for several key reasons:

  • Hinge-Binding Mimicry : The indazole core acts as a bioisostere of the adenine ring of ATP, enabling it to form crucial hydrogen bond interactions with the hinge region of the kinase active site.

  • Three-Dimensionality : The non-aromatic, saturated portion of the tetrahydro-indazole ring system provides a distinct three-dimensional geometry that can be leveraged to access unique pockets within the kinase active site, potentially leading to improved selectivity and potency.

  • Synthetic Tractability : The bromine atom at the C3 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] This allows for the systematic exploration of chemical space and the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Key Kinase Targets

While the direct derivatization of this compound is an emerging area of research, the broader class of tetrahydro-indazole derivatives has shown inhibitory activity against several important kinase targets, most notably Cyclin-Dependent Kinase 2 (CDK2).[3] CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in the progression of numerous cancers.

Data Presentation: In Vitro and Cellular Activity of Tetrahydro-Indazole-Based Kinase Inhibitors

The following table summarizes the biological activity of representative kinase inhibitors featuring a tetrahydro-indazole core.

Compound IDTarget KinaseIC50 (nM)Cell-Based AssayCell LineGI50 (µM)Reference
1 CDK2/cyclin A250AntiproliferativeHCT1160.08[4]
2 CDK2/cyclin E180AntiproliferativeHCT1160.09[4]
3 TTK<10AntiproliferativeHCT116<0.1[4]

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-4,5,6,7-tetrahydro-1H-indazoles via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[1][5]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl2]) (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of DME and water (e.g., 4:1 v/v).

  • Add the [Pd(dppf)Cl2] catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-aryl-4,5,6,7-tetrahydro-1H-indazole.

Protocol 2: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazoles via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.[2][6]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equivalent), the amine (1.2 equivalents), Pd(OAc)2 (0.02 equivalents), and XPhos (0.04 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Add sodium tert-butoxide to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 3-amino-4,5,6,7-tetrahydro-1H-indazole derivative.

Protocol 3: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay measures the ability of a synthesized compound to inhibit the activity of a purified kinase.

Materials:

  • Purified kinase enzyme (e.g., CDK2/cyclin A)

  • Kinase-specific substrate

  • ATP

  • Test compounds (derivatives of this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 96-well or 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert the ADP produced during the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Visualizations

G cluster_start Starting Material cluster_synthesis Chemical Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization start This compound synthesis Palladium-Catalyzed Cross-Coupling start->synthesis library Compound Library synthesis->library biochemical Biochemical Screening (Kinase Assays) library->biochemical cell_based Cell-Based Assays (Proliferation, Signaling) biochemical->cell_based sar Structure-Activity Relationship (SAR) cell_based->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Caption: Workflow for Kinase Inhibitor Discovery.

G cluster_upstream Upstream Regulation cluster_core G1/S Transition cluster_downstream Downstream Effects CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb P p16 p16 (INK4a) p16->CyclinD_CDK46 E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Transcription S_phase S-Phase Entry CyclinE_CDK2->S_phase p21_p27 p21/p27 p21_p27->CyclinE_CDK2 inhibitor Tetrahydro-indazole Inhibitor inhibitor->CyclinE_CDK2 DNA_rep DNA Replication S_phase->DNA_rep

Caption: Simplified CDK2 Signaling Pathway in Cell Cycle Progression.

References

Application Notes and Protocols for Suzuki Coupling with 3-bromo-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The functionalization of the 4,5,6,7-tetrahydro-1H-indazole core via Suzuki coupling of the corresponding 3-bromo derivative opens avenues to novel chemical entities with potential therapeutic applications.

This document provides a detailed protocol for the Suzuki coupling of 3-bromo-4,5,6,7-tetrahydro-1H-indazole with various arylboronic acids. It includes recommended starting conditions, a summary of common reagents, and a troubleshooting guide to aid in the optimization of this transformation.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1] The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[2]

Experimental Protocols

This section outlines a general procedure for the Suzuki coupling of this compound. The reaction conditions provided are a good starting point and may require optimization depending on the specific arylboronic acid used.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂, see Table 1 for more options) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, see Table 2 for more options) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/H₂O, DMF, Toluene, see Table 3 for more options)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert gas supply (Argon or Nitrogen)

General Procedure:

  • Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.03 equiv.) and the degassed solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Microwave-Assisted Protocol:

For accelerated reaction times, microwave irradiation can be employed.[3]

  • Combine the reactants, base, catalyst, and solvent in a microwave-safe reaction vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the target temperature (e.g., 120-140 °C) for a specified time (e.g., 20-60 minutes).[3][4]

  • Follow the work-up and purification procedures described above.

Data Presentation

The choice of catalyst, base, and solvent significantly impacts the yield and purity of the Suzuki coupling product. The following tables summarize common reagents and conditions that can be screened for the optimization of the reaction with this compound.

Table 1: Common Palladium Catalysts and Ligands

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄PPh₃ (integrated)2 - 5A common and effective catalyst for a wide range of substrates.[4]
PdCl₂(dppf)·CH₂Cl₂dppf1 - 3Often provides good yields for heteroaromatic couplings.[5]
Pd(OAc)₂XPhos, SPhos1 - 3Bulky phosphine ligands can enhance reactivity, especially for challenging substrates.[6]
Pd₂(dba)₃P(t-Bu)₃1 - 3Effective for couplings involving aryl chlorides and bromides.[2]

Table 2: Common Bases

BaseStrengthTypical EquivalentsNotes
K₂CO₃Moderate2 - 3A widely used and cost-effective base.[5]
Cs₂CO₃Strong2 - 3Often more effective than K₂CO₃, especially for less reactive substrates.[4]
K₃PO₄Strong2 - 3A strong, non-nucleophilic base suitable for sensitive substrates.
Na₂CO₃Moderate2 - 3Another common and economical choice.

Table 3: Common Solvents

Solvent SystemPolarityBoiling Point (°C)Notes
1,4-Dioxane / H₂OPolar aprotic / Polar protic~101A very common mixture that facilitates the dissolution of both organic and inorganic reagents.[4][5]
Dimethylformamide (DMF)Polar aprotic153A high-boiling solvent that can promote reactions with less reactive substrates.
Toluene / H₂ONonpolar / Polar protic~84 (azeotrope)Can be effective, particularly with phase-transfer catalysts.
Tetrahydrofuran (THF) / H₂OPolar aprotic / Polar protic~66A lower-boiling alternative to dioxane.

Mandatory Visualization

The following diagrams illustrate the generalized Suzuki-Miyaura catalytic cycle and a typical experimental workflow for the reaction.

Suzuki_Miyaura_Cycle cluster_steps pd0 Pd(0)L_n pd_complex1 R1-Pd(II)L_n-X pd0->pd_complex1 oxidative_addition Oxidative Addition transmetalation Transmetalation pd_complex2 R1-Pd(II)L_n-R2 pd_complex1->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination product R1-R2 pd_complex2->product r1x R1-X (3-bromo-4,5,6,7-tetrahydro -1H-indazole) r2b R2-B(OR)2 (Arylboronic Acid) base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base start->reagents inert Establish Inert Atmosphere (Purge with Ar or N2) reagents->inert catalyst_solvent Add Catalyst and Degassed Solvent inert->catalyst_solvent reaction Heat and Stir (Conventional or Microwave) catalyst_solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Suzuki coupling protocol.

References

Application Notes and Protocols: 3-bromo-4,5,6,7-tetrahydro-1H-indazole in Cancer Cell Line Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the application of 3-bromo-4,5,6,7-tetrahydro-1H-indazole in cancer cell line assays is limited in publicly available literature. The following application notes and protocols are based on the established activities of structurally related indazole derivatives, which are widely investigated as kinase inhibitors in oncology research. These notes serve as a guide for researchers to design and conduct experiments with this compound and its analogues.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the realm of oncology.[1][2] Many indazole-based molecules have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3] The compound this compound serves as a versatile synthetic intermediate for the generation of a library of such derivatives.[4] These compounds are frequently evaluated for their anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.

This document provides an overview of the potential applications of this compound derivatives in cancer cell line assays, including detailed protocols for key experiments and a summary of representative data from related compounds.

Potential Mechanisms of Action

Based on the activities of analogous compounds, derivatives of this compound are anticipated to exert their anti-cancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two of the most common targets for indazole-based inhibitors are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and pathways regulated by the p53 and Bcl-2 families of proteins.

  • VEGFR-2 Inhibition: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6] Inhibition of VEGFR-2 can block downstream signaling cascades, such as the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, leading to a reduction in endothelial cell proliferation and migration.[5][6]

  • Modulation of Apoptosis Pathways: Many indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[7] This can be achieved by modulating the expression and activity of proteins in the Bcl-2 family, which are key regulators of the intrinsic apoptotic pathway, and by influencing the p53 tumor suppressor pathway.[7][8][9] The p53 protein can transcriptionally activate pro-apoptotic Bcl-2 family members like Bax.[9]

Data Presentation: Cytotoxicity of Indazole Derivatives in Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of various indazole derivatives against a panel of human cancer cell lines, as reported in the literature. This data illustrates the potential anti-proliferative activity of this class of compounds.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Compound 6o K562Chronic Myeloid Leukemia5.15[7]
A549Lung Cancer>50[7]
PC-3Prostate Cancer28.6[7]
Hep-G2Liver Cancer41.3[7]
Compound 2f 4T1Breast Cancer0.23
HepG2Liver Cancer0.80
MCF-7Breast Cancer0.34
A549Lung Cancer>10
HCT116Colon Cancer4.89
TBBi Derivative 1 CCRF-CEMAcute Lymphoblastic Leukemia~16[10][11]
MCF-7Breast Cancer17.09[10][11]
MDA-MB-231Breast Cancer21.20[10][11]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to assess the effect of a test compound on cancer cell viability and proliferation.[12]

Materials:

  • Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivative (test compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Test Compound Dilutions A->B C Incubate (e.g., 48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G H Calculate IC50 Value G->H

Workflow for MTT Cell Viability Assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[13]

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

G cluster_workflow Cell Cycle Analysis Workflow A Treat Cells with Compound B Harvest and Wash Cells A->B C Fix with Cold Ethanol B->C D Stain with Propidium Iodide C->D E Analyze by Flow Cytometry D->E F Determine Cell Cycle Distribution E->F

Workflow for Cell Cycle Analysis.
Protocol 3: Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptosis-related proteins.[14][15]

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-p53)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse treated and control cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal.

  • Analysis: Analyze the band intensities to determine changes in protein expression.

G cluster_workflow Western Blot Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Workflow for Western Blot Analysis.

Signaling Pathway Diagrams

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Indazole Indazole Derivative (e.g., from this compound) Indazole->VEGFR2 PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf RAS->RAF Proliferation Cell Proliferation, Survival, Angiogenesis PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of VEGFR-2 Signaling.

G cluster_pathway p53 and Bcl-2 Apoptosis Pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 MDM2 MDM2 p53->MDM2 Bax Bax (Pro-apoptotic) p53->Bax MDM2->p53 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Indazole Indazole Derivative Indazole->Bcl2 Inhibition Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Modulation of p53/Bcl-2 Pathway.

References

Application Notes and Protocols: Development of Antibacterial Agents from Tetrahydroindazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. This necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. Tetrahydroindazole derivatives have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens.[1] This document provides detailed application notes and experimental protocols to guide researchers in the screening, characterization, and development of tetrahydroindazole-based antibacterial agents.

Application Notes

Tetrahydroindazole scaffolds can be chemically modified to optimize their antibacterial potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in identifying the key structural features required for potent antibacterial activity.[1] Common modifications involve substitutions at various positions of the tetrahydroindazole ring system.

The primary mechanisms of action for many tetrahydroindazole derivatives involve the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts, offering a window for selective toxicity. Two well-established targets are DNA gyrase and dihydrofolate reductase (DHFR).[2][3] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication, while DHFR is a key enzyme in the folic acid biosynthesis pathway, which is vital for the synthesis of nucleic acids and amino acids.[2][4]

Data Presentation: Antibacterial Activity of Tetrahydroindazole Derivatives

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of representative tetrahydroindazole and related pyrazole derivatives against a panel of bacterial strains.

Table 1: Antibacterial Activity of Fused-Pyrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Diterpenoid-fused pyrazole (30)S. aureus Newman0.71[2]
Imidazo-pyridine substituted pyrazole (18)Gram-positive & Gram-negative strains<1[2]
Triazine-fused pyrazole (32)S. epidermidis0.97[2]
Triazine-fused pyrazole (32)Enterobacter cloacae0.48[2]
Thiazolidinone-clubbed pyrazoleE. coli16[2]
Pyrazole-thiazole scaffoldESKAPE pathogensPotent activity reported[2]

Table 2: Antibacterial Activity of Tetrahydroindazole-Based Compounds

CompoundBacterial StrainMIC (µM)Reference
Tetrahydroindazole 6aMycobacterium tuberculosis (replicating)1.7
Tetrahydroindazole 6mMycobacterium tuberculosis (replicating)1.9
Tetrahydroindazole 6qMycobacterium tuberculosis (replicating)1.9

Experimental Protocols

General Synthesis of 4,5,6,7-Tetrahydroindazole Derivatives

This protocol describes a general method for the synthesis of a tetrahydroindazole scaffold which can be adapted for the synthesis of various derivatives. A microwave-assisted Vilsmeier-Haack reaction offers a regioselective and efficient route.[5]

Materials:

  • Substituted cyclohexanone (e.g., ethyl cyclohexanone-4-carboxylate)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)

  • Vilsmeier-Haack reagent (e.g., prepared from phthaloyl dichloride and DMF)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve the substituted cyclohexanone in ethanol.

  • Add one equivalent of the desired hydrazine derivative to the solution.

  • Seal the vessel and heat the mixture in a microwave reactor for a specified time (e.g., 2-5 minutes) at a controlled temperature to form the hydrazone intermediate.

  • After cooling, add the Vilsmeier-Haack reagent to the reaction mixture.

  • Reseal the vessel and irradiate in the microwave reactor until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated solid product is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Workflow for Synthesis:

G cluster_synthesis Synthesis of Tetrahydroindazole Derivatives start Start: Substituted Cyclohexanone + Hydrazine Derivative hydrazone Microwave Irradiation (Formation of Hydrazone) start->hydrazone vilsmeier Addition of Vilsmeier-Haack Reagent hydrazone->vilsmeier cyclization Microwave Irradiation (Cyclization) vilsmeier->cyclization workup Reaction Work-up (Quenching, Neutralization, Filtration) cyclization->workup purification Purification (Recrystallization/Chromatography) workup->purification end_product End Product: Tetrahydroindazole Derivative purification->end_product

Caption: General workflow for the synthesis of tetrahydroindazole derivatives.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][3]

Materials:

  • Test tetrahydroindazole derivative

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate and inoculate into a tube of sterile MHB.

    • Incubate the culture at 37°C until it reaches the mid-logarithmic phase of growth, equivalent to a 0.5 McFarland standard turbidity. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate to achieve a range of desired concentrations. The final volume in each well should be 100 µL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Experimental Workflow for MIC Determination:

G cluster_mic Broth Microdilution MIC Assay Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound in 96-well plate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Cytotoxicity Assay: MTT Assay

This protocol is for assessing the cytotoxicity of the antibacterial compounds against mammalian cell lines to determine their selectivity.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of a compound on DHFR activity.

Materials:

  • Purified bacterial DHFR enzyme

  • DHFR assay buffer

  • Dihydrofolic acid (DHF)

  • NADPH

  • Test compound

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • In the wells of the UV-transparent plate, add the DHFR assay buffer, NADPH, and the purified DHFR enzyme.

  • Add the test compound at various concentrations. Include a control with no inhibitor.

  • Incubate the mixture for a few minutes at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding DHF.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition versus the inhibitor concentration.

DHFR Signaling Pathway and Inhibition:

G cluster_dhfr DHFR Pathway and Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) NucleicAcids Nucleic Acid Precursors THF->NucleicAcids DHFR->THF Product NADP NADP+ DHFR->NADP Oxidized Cofactor NADPH NADPH NADPH->DHFR Cofactor Inhibitor Tetrahydroindazole Derivative (Inhibitor) Inhibitor->DHFR Inhibition G cluster_gyrase DNA Gyrase Inhibition Assay Logic relaxed_dna Relaxed Plasmid DNA gyrase DNA Gyrase + ATP relaxed_dna->gyrase Substrate supercoiled_dna Supercoiled DNA gyrase->supercoiled_dna Normal Activity no_supercoiling No Supercoiling (Relaxed DNA remains) gyrase->no_supercoiling With Inhibitor inhibitor Tetrahydroindazole Derivative inhibitor->gyrase Inhibition

References

Application Notes and Protocols for 3-bromo-4,5,6,7-tetrahydro-1H-indazole in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The selection of the warhead is crucial for the potency and selectivity of the resulting PROTAC.

This document provides detailed application notes and protocols for the utilization of 3-bromo-4,5,6,7-tetrahydro-1H-indazole as a versatile building block for the synthesis of novel PROTACs. The saturated tetrahydroindazole scaffold provides a three-dimensional framework that can be exploited for developing selective kinase inhibitors and other targeted therapies.[4] The bromine atom at the 3-position serves as a versatile synthetic handle for the attachment of various linkers through well-established cross-coupling methodologies.

Core Concepts and Applications

The strategic advantage of employing this compound in PROTAC design lies in the synthetic accessibility and the chemical versatility of the bromo-indazole core. The bromine atom allows for facile derivatization, enabling the systematic exploration of linker attachment points and compositions, which is a critical aspect of PROTAC optimization.

Key applications include:

  • Development of Kinase Inhibitor-Based PROTACs: The indazole scaffold is a well-established pharmacophore in numerous kinase inhibitors. By functionalizing this compound, novel warheads can be synthesized and subsequently converted into PROTACs to target the degradation of specific kinases implicated in diseases such as cancer.[5][6]

  • Rapid PROTAC Library Synthesis: The reactivity of the bromo group facilitates high-throughput synthesis of PROTAC libraries with diverse linkers, enabling efficient screening for optimal degradation activity.[7]

  • Exploration of Novel Chemical Space: The tetrahydroindazole moiety offers a distinct structural motif compared to more common aromatic warheads, potentially leading to PROTACs with novel target engagement and improved physicochemical properties.

Data Presentation: Representative Biological Activity of PROTACs

While specific data for PROTACs derived from this compound is not yet available in the public domain, the following table presents representative quantitative data for PROTACs targeting various kinases. This data, derived from publicly available research, illustrates the typical parameters used to evaluate PROTAC efficacy and can serve as a benchmark for the development of novel degraders based on the tetrahydroindazole scaffold.

PROTAC NameTarget ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell Line
Hypothetical PROTAC-A Kinase XPomalidomidePEG< 10> 90Cancer Cell Line A
Hypothetical PROTAC-B Kinase YVHL LigandAlkyl25> 85Cancer Cell Line B
Hypothetical PROTAC-C Kinase ZLenalidomidePEG-Alkyl5> 95Cancer Cell Line C

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation percentage) are key metrics for assessing PROTAC potency and efficacy. These values are highly dependent on the specific target, linker, E3 ligase ligand, and the cell line used.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of a PROTAC utilizing this compound as a starting building block. These protocols are based on established synthetic methodologies for PROTACs and may require optimization for specific target warheads and linkers.

Protocol 1: Synthesis of a Warhead-Linker Intermediate via Suzuki-Miyaura Coupling

This protocol describes the functionalization of the this compound core with a linker containing a terminal Boc-protected amine via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • (4-(Boc-amino)butyl)boronic acid pinacol ester

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), (4-(Boc-amino)butyl)boronic acid pinacol ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Cs₂CO₃ (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water to the vial.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(4-(Boc-amino)butyl)-4,5,6,7-tetrahydro-1H-indazole intermediate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine on the linker.

Materials:

  • 3-(4-(Boc-amino)butyl)-4,5,6,7-tetrahydro-1H-indazole intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Add TFA (10-20 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used directly in the next step without further purification.

Protocol 3: Coupling of the Warhead-Linker to an E3 Ligase Ligand

This protocol describes the final amide bond formation to connect the warhead-linker intermediate to an E3 ligase ligand (e.g., pomalidomide).

Materials:

  • 3-(4-aminobutyl)-4,5,6,7-tetrahydro-1H-indazole-TFA salt

  • Pomalidomide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Preparative HPLC system

Procedure:

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the amine-TFA salt (1.2 eq) and additional DIPEA (2.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to afford the final PROTAC molecule.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the development of PROTACs using this compound.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Proteasome Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Ubiquitination PROTAC PROTAC PROTAC->POI Binds PROTAC->E3_Ligase Recruits Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Synthetic_Workflow start This compound step1 Suzuki-Miyaura Coupling (Linker Attachment) start->step1 intermediate1 Warhead-Linker-Boc step1->intermediate1 step2 Boc Deprotection intermediate1->step2 intermediate2 Warhead-Linker-NH2 step2->intermediate2 step3 Amide Coupling intermediate2->step3 e3_ligand E3 Ligase Ligand (e.g., Pomalidomide) e3_ligand->step3 final_protac Final PROTAC step3->final_protac Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (POI) GF->RTK Activation Proteasome Proteasome RTK->Proteasome Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) RTK->Downstream PROTAC Indazole-based PROTAC PROTAC->RTK E3 E3 Ligase PROTAC->E3 Degradation RTK Degradation Response Cellular Response (Proliferation, Survival) Downstream->Response

References

Application Notes and Protocols for N-Alkylation of 3-bromo-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a significant pharmacophore in medicinal chemistry, integral to a variety of therapeutic agents. The N-alkylation of indazoles is a critical step in the synthesis of these compounds. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) on the indazole ring often leads to the formation of regioisomeric mixtures, which can present significant purification challenges.[1][2][3] The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent, as well as the steric and electronic properties of the substituents on the indazole ring.[1][2][4] This document provides a detailed experimental protocol for the N-alkylation of 3-bromo-4,5,6,7-tetrahydro-1H-indazole, with a focus on achieving regioselectivity.

Factors Influencing Regioselectivity

The selective alkylation of the indazole ring at the N-1 or N-2 position is a well-studied challenge in organic synthesis.[5] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[6] This stability can be leveraged to favor the formation of the N-1 alkylated product under conditions that allow for thermodynamic equilibrium.[2]

Key factors that influence the N-1 versus N-2 selectivity include:

  • Base and Solvent System: The combination of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is known to favor N-1 alkylation.[1][2][3] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N-1 and N-2 isomers.[5][7][8]

  • Alkylating Agent: The nature of the electrophile can also influence the regiochemical outcome. Primary alkyl halides and tosylates are commonly used.[1][2]

  • Substituents: Substituents on the indazole ring can exert significant steric and electronic effects. For instance, bulky substituents at the C-7 position can hinder attack at N-1, thereby favoring N-2 alkylation.[1][2][3][4]

Experimental Workflow

General workflow for the N-alkylation of this compound.

Detailed Experimental Protocol: Selective N-1 Alkylation

This protocol is optimized for achieving high regioselectivity for the N-1 position, which is often the thermodynamically favored product.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkylating agent (e.g., Alkyl Bromide or Alkyl Tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware

Procedure:

  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

    • Dissolve the starting material in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (1.1 - 1.2 equiv) portion-wise to the stirred solution at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Cool the mixture back down to 0 °C.

    • Slowly add the alkylating agent (1.0 - 1.1 equiv) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight (or until completion is indicated by TLC or LC-MS analysis).

  • Workup:

    • Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-1 alkylated product.

Data Presentation: N-Alkylation Conditions and Expected Outcomes

The regioselectivity of the N-alkylation of indazoles is highly dependent on the reaction conditions. The following table summarizes expected outcomes based on commonly employed methods.

Protocol Base Solvent Alkylating Agent Temperature Expected Major Isomer Reference
1 NaHTHFAlkyl Bromide/Tosylate0 °C to RTN-1[1][2][3]
2 Cs₂CO₃DioxaneAlkyl Tosylate90 °CN-1[9][10]
3 K₂CO₃DMFAlkyl HalideRT to 120 °CMixture of N-1 and N-2[5][8]
4 Mitsunobu (DIAD/PPh₃)THFAlcohol0 °C to 50 °CN-2[2][6][9][10]

Note: Yields and regioselectivity can vary depending on the specific substrate and alkylating agent used.

Alternative Protocol for Selective N-2 Alkylation: Mitsunobu Reaction

For instances where the N-2 alkylated isomer is the desired product, the Mitsunobu reaction is a reliable method.[2][6][9]

Procedure:

  • Preparation:

    • Dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.[7]

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution.[7]

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue directly by flash column chromatography to separate the N-1 and N-2 isomers.

Conclusion

The N-alkylation of this compound can be directed to selectively yield either the N-1 or N-2 regioisomer by careful selection of the reaction conditions. For selective N-1 alkylation, the use of a strong base like sodium hydride in THF is recommended. Conversely, the Mitsunobu reaction provides a reliable route to the N-2 alkylated product. The protocols and data presented herein serve as a comprehensive guide for researchers in the synthesis of N-alkylated indazole derivatives for applications in drug discovery and development.

References

Application Note and Protocol: In Vitro Kinase Assay Using Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] This has made them a major class of drug targets. The indazole scaffold has emerged as a privileged structure in medicinal chemistry for the development of potent and selective kinase inhibitors.[2][3] Structurally similar to the purine core of ATP, indazole-based compounds can act as competitive inhibitors by binding to the ATP-binding site of kinases.[2] This application note provides a detailed protocol for a common in vitro kinase assay to evaluate the inhibitory activity of indazole-based compounds, utilizing the luminescence-based ADP-Glo™ Kinase Assay.

Principle of the Assay

The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. The luminescence is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.[2] The half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency, can be determined by measuring the reduction in the luminescent signal in the presence of varying concentrations of the test compound.[4][5]

Signaling Pathway Diagram

Below is a representative diagram of a signaling pathway involving a Receptor Tyrosine Kinase (RTK) that can be targeted by indazole-based inhibitors.

G Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/Sos RTK->Grb2_Sos Recruits Ligand Growth Factor (Ligand) Ligand->RTK Binds and activates Indazole_Inhibitor Indazole-Based Inhibitor Indazole_Inhibitor->RTK Inhibits ATP binding site Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates and activates Cell_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Response Leads to

Caption: Simplified RTK signaling pathway inhibited by an indazole-based drug.

Experimental Workflow Diagram

The following diagram outlines the general workflow for determining the IC50 of indazole-based kinase inhibitors.

G In Vitro Kinase Assay Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer C Dispense Inhibitor Dilutions and Controls into Assay Plate A->C B Prepare Indazole Inhibitor Serial Dilutions in DMSO B->C D Add Kinase and Substrate Mixture to Wells C->D E Initiate Reaction by Adding ATP D->E F Incubate at Optimal Temperature and Time E->F G Add ADP-Glo™ Reagent (Terminate Reaction & Deplete ATP) F->G H Incubate at Room Temperature G->H I Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) H->I J Incubate at Room Temperature I->J K Measure Luminescence with a Plate Reader J->K L Calculate Percent Inhibition vs. Vehicle Control K->L M Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) L->M N Determine IC50 Value using Non-linear Regression M->N

Caption: General workflow for an in vitro kinase inhibitor assay.

Materials and Reagents

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Indazole-based inhibitor stock solution (in DMSO)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Experimental Protocol

This protocol provides a general guideline for performing an in vitro kinase assay to determine the IC50 value of an indazole-based inhibitor.[6] Optimization may be required for specific kinases.

1. Reagent Preparation

  • Kinase Reaction Buffer: Prepare a suitable reaction buffer for the kinase of interest. A common buffer may contain Tris-HCl, MgCl2, and DTT.

  • Inhibitor Dilutions: Create a serial dilution of the indazole-based inhibitor in DMSO. A 10-point dose-response curve is recommended.[6] Include a DMSO-only control (vehicle control).

  • Kinase and Substrate Master Mix: Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its substrate.[6]

  • ATP Solution: Prepare a working solution of ATP in kinase reaction buffer. The final ATP concentration in the assay should ideally be at or near the Km for the specific kinase.[6]

2. Kinase Reaction

  • Dispense the inhibitor dilutions and the DMSO control into the wells of a white assay plate.[6]

  • Add the Kinase and Substrate Master Mix to all wells.

  • Initiate the kinase reaction by adding the ATP solution to all wells.[2]

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes).[2][6]

3. Signal Detection

  • Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.[2]

  • Incubate the plate at room temperature for 40 minutes.[2]

  • Add the Kinase Detection Reagent to all wells to convert the ADP produced to ATP and initiate the luciferase reaction.[2]

  • Incubate the plate at room temperature for 30 minutes.[2]

  • Measure the luminescence of each well using a plate reader.[2]

4. Data Analysis

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (DMSO).[2]

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[2][7]

Data Presentation

The inhibitory potency of different indazole-based compounds against various kinases is typically summarized in a table of IC50 values. Lower IC50 values indicate higher potency.

Compound IDTarget KinaseIC50 (nM)Notes
Indazole-AKinase X15Primary target
Indazole-AKinase Y250Off-target
Indazole-BKinase X5More potent derivative
Indazole-BKinase Y800Improved selectivity
AxitinibVEGFR1, 2, 30.1, 0.2, 0.1-0.3Known multi-kinase inhibitor[6]
PazopanibVEGFR1, 2, 310, 30, 47Known multi-kinase inhibitor[6]

Note: The IC50 values presented for Indazole-A and Indazole-B are hypothetical for illustrative purposes. IC50 values can vary between different studies and experimental conditions.[7][8]

Troubleshooting and Optimization

  • High Background Signal: Ensure complete ATP depletion by the ADP-Glo™ Reagent. Optimize the incubation time if necessary.

  • Low Signal-to-Background Ratio: Optimize enzyme and substrate concentrations. Ensure the kinase is active.

  • Poor Curve Fit: Adjust the range of inhibitor concentrations. Ensure accurate pipetting and mixing.

  • Inhibitor Solubility: Ensure the indazole-based inhibitor is fully dissolved in DMSO and does not precipitate in the aqueous assay buffer.

Conclusion

This application note provides a comprehensive protocol for evaluating the inhibitory activity of indazole-based compounds against protein kinases using a luminescence-based in vitro assay. By following this detailed methodology and utilizing the provided diagrams and data presentation formats, researchers can effectively characterize the potency and selectivity of novel kinase inhibitors, a critical step in the drug discovery and development process.

References

Application Notes and Protocols: Utilizing 3-bromo-4,5,6,7-tetrahydro-1H-indazole for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the identification of low-molecular-weight fragments that bind to biological targets with high ligand efficiency. These fragments serve as starting points for the development of potent and selective lead compounds. The 3-bromo-4,5,6,7-tetrahydro-1H-indazole scaffold is a valuable starting fragment for FBDD, particularly in the discovery of kinase inhibitors. Its tetrahydro-indazole core can mimic the hinge-binding motifs of ATP-competitive inhibitors, while the bromine atom provides a convenient handle for synthetic elaboration through various cross-coupling reactions. This allows for the systematic exploration of chemical space and the optimization of fragment hits into high-affinity ligands.

This document provides detailed application notes, experimental protocols, and data presentation for the utilization of this compound in FBDD campaigns targeting therapeutically relevant kinases.

Data Presentation: Structure-Activity Relationship of Tetrahydroindazole-Based Kinase Inhibitors

The following table summarizes the structure-activity relationship (SAR) data for a series of tetrahydroindazole-based inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2)/cyclin complexes. The data is adapted from a study on analogs of a hit compound identified in a high-throughput screen, demonstrating the potential for optimizing the tetrahydroindazole scaffold.[1][2]

Table 1: SAR of Tetrahydroindazole Analogs as CDK2/cyclin A Inhibitors [1][2]

Compound IDR GroupKi (µM) for CDK2/cyclin A
1 H2.3
2 4-F-Ph1.8
3 4-Cl-Ph1.5
4 4-Br-Ph1.2
5 4-Me-Ph2.0
6 4-OMe-Ph2.5
7 3-F-Ph3.1
8 2-F-Ph4.5

Note: The reported hit compound was 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one. The data above represents SAR studies on a closely related tetrahydroindazole scaffold where the bromine atom is substituted with various phenyl groups, illustrating the tractability of this position for modification.

Key Signaling Pathways

Derivatives of the indazole and tetrahydroindazole scaffold have shown inhibitory activity against several important kinase families involved in cancer and inflammatory diseases. The following diagrams illustrate some of the key signaling pathways that can be targeted.

CDK2_Cyclin_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD_CDK46 Cyclin D / CDK4/6 ERK->CyclinD_CDK46 Upregulates Cyclin D Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Upregulates Cyclin E CyclinE_CDK2->Rb Phosphorylates CyclinA_CDK2 Cyclin A / CDK2 CyclinE_CDK2->CyclinA_CDK2 Promotes activation S_Phase S-Phase Entry & DNA Replication CyclinE_CDK2->S_Phase CyclinA_CDK2->S_Phase p21_p27 p21 / p27 p21_p27->CyclinE_CDK2 Inhibits p21_p27->CyclinA_CDK2 Inhibits Inhibitor Tetrahydroindazole Inhibitor Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2

Caption: CDK2/Cyclin signaling pathway in cell cycle progression.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Osmotic Shock) Receptors Receptors Stress->Receptors Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->Receptors MAP3K MAPKKK (e.g., ASK1, TAK1) Receptors->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2_3 MAPKAPK2 / 3 p38_MAPK->MK2_3 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Inflammation Inflammation MK2_3->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Inhibitor Indazole-based Inhibitor Inhibitor->p38_MAPK

Caption: The p38 MAPK signaling pathway.

JNK_Pathway Stress Cellular Stress (e.g., ROS, UV) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K Cytokines Pro-inflammatory Cytokines Cytokines->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 Complex cJun->AP1 Gene_Expression Gene Expression (Apoptosis, Inflammation) AP1->Gene_Expression Inhibitor Indazole-based Inhibitor Inhibitor->JNK NMR_Screening_Workflow Start Start: Fragment Library (including 3-bromo-4,5,6,7- tetrahydro-1H-indazole) Add_Fragments Add Fragment Mixture to Protein Sample Start->Add_Fragments Protein_Prep Prepare Isotopically Labeled Target Protein (e.g., ¹⁵N-labeled kinase) NMR_Acquisition Acquire 2D ¹H-¹⁵N HSQC Spectrum (Reference Spectrum) Protein_Prep->NMR_Acquisition NMR_Acquisition->Add_Fragments NMR_Screening Acquire 2D ¹H-¹⁵N HSQC Spectrum (Screening Spectrum) Add_Fragments->NMR_Screening CSP_Analysis Analyze Chemical Shift Perturbations (CSPs) NMR_Screening->CSP_Analysis Deconvolution Deconvolution of Hit Mixtures (Test Individual Fragments) CSP_Analysis->Deconvolution If CSPs observed Hit_Validation Hit Validation & Affinities (Kd) Determination Deconvolution->Hit_Validation End Validated Fragment Hits Hit_Validation->End Suzuki_Coupling_Workflow Start 3-bromo-4,5,6,7- tetrahydro-1H-indazole Reaction Reaction at Elevated Temperature Start->Reaction Reagents Aryl/Heteroaryl Boronic Acid or Ester Reagents->Reaction Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 3-Aryl/Heteroaryl-4,5,6,7- tetrahydro-1H-indazole Purification->Product

References

Application Note: Synthesis of 3-amino-4,5,6,7-tetrahydro-1H-indazole via Palladium-Catalyzed Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-amino-4,5,6,7-tetrahydro-1H-indazole is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. This application note provides a detailed protocol for the synthesis of 3-amino-4,5,6,7-tetrahydro-1H-indazole from its corresponding 3-bromo analog. The described method is based on the robust and versatile Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling for the formation of carbon-nitrogen bonds.[1][2][3][4] This approach offers a reliable and efficient route to the desired product, which is often challenging to synthesize through classical methods.

The protocol outlines the use of an ammonia surrogate, benzophenone imine, followed by a hydrolysis step to furnish the primary amine. Alternatively, the direct use of ammonia or its salts under specific catalytic conditions is also a viable strategy.[5][6][7] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and purity.[8]

Experimental Protocol

This protocol is adapted from established Buchwald-Hartwig amination procedures on structurally similar aryl and heteroaryl bromides.[8]

Materials:

  • 3-bromo-4,5,6,7-tetrahydro-1H-indazole

  • Benzophenone imine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas line

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

Step 1: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add anhydrous toluene (5 mL) and benzophenone imine (1.2 mmol, 1.2 equiv.) to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude imine intermediate.

Step 2: Hydrolysis to the Primary Amine

  • Dissolve the crude imine intermediate in methanol (10 mL).

  • Add 2 M hydrochloric acid (5 mL) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC or LC-MS until the starting imine is fully consumed.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-amino-4,5,6,7-tetrahydro-1H-indazole.

Data Presentation

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of aryl bromides with ammonia surrogates, which can be used as a starting point for the optimization of the synthesis of 3-amino-4,5,6,7-tetrahydro-1H-indazole.

ParameterConditionReference
Substrate This compound-
Amine Source Benzophenone imine[3]
Palladium Catalyst Pd₂(dba)₃[8]
Ligand Xantphos[8]
Base Sodium tert-butoxide (NaOtBu)[8]
Solvent Toluene[2]
Temperature 100 °C[2]
Typical Yield 70-90% (based on similar substrates)[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Hydrolysis A Combine Reactants: - this compound - NaOtBu - Pd2(dba)3 - Xantphos B Inert Atmosphere (Argon/Nitrogen) A->B C Add Solvents and Reagents: - Anhydrous Toluene - Benzophenone Imine B->C D Heat and Stir (100 °C, 12-24h) C->D E Work-up: - Quench with Water - Extract with Ethyl Acetate - Dry and Concentrate D->E F Crude Imine Intermediate E->F G Dissolve in Methanol F->G Proceed to Hydrolysis H Add 2M HCl and Stir (RT, 2-4h) G->H I Neutralize and Extract: - Saturated NaHCO3 - Ethyl Acetate H->I J Dry and Concentrate I->J K Purification: Silica Gel Chromatography J->K L 3-amino-4,5,6,7-tetrahydro-1H-indazole K->L reaction_pathway reactant This compound reagent1 Benzophenone Imine Pd2(dba)3, Xantphos NaOtBu, Toluene, 100 °C reactant->reagent1 intermediate Imine Intermediate reagent1->intermediate reagent2 2M HCl, Methanol intermediate->reagent2 product 3-amino-4,5,6,7-tetrahydro-1H-indazole reagent2->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-bromo-4,5,6,7-tetrahydro-1H-indazole synthesis.

Troubleshooting Guide

Low yields and the formation of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete bromination of the starting material (4,5,6,7-tetrahydro-1H-indazole).- Increase the reaction time or slightly elevate the temperature. - Consider increasing the equivalents of the brominating agent (e.g., from 1.0 to 1.1-1.2 equivalents).[1] - Ensure your brominating agent (e.g., NBS, Br₂) is fresh and has been stored correctly.
Degradation of the product.Avoid excessive heating and prolonged reaction times, especially if strong acids or bases are present.[1]
Inefficient extraction of the product.- Adjust the pH of the aqueous layer to decrease the solubility of the product. - Use a different extraction solvent or increase the volume and number of extractions.
Formation of Multiple Products (Low Selectivity) Non-selective bromination leading to di-brominated or other isomeric products.- Use a highly regioselective brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[1] - Optimize the solvent and temperature; lower temperatures often favor higher selectivity.[1] - Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration.[1]
Over-bromination resulting in di-brominated products.- Use a stoichiometric amount of the brominating agent.[1] - Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction upon consumption of the starting material.
Difficulty in Purifying the Final Product Co-elution of impurities during column chromatography.- Adjust the polarity of the eluent system (e.g., mixtures of hexane and ethyl acetate are often a good starting point).[1] - Consider using a different stationary phase for chromatography.[1] - Perform a recrystallization step before or after column chromatography.[1][2]
Presence of unreacted starting material.Ensure the bromination reaction has gone to completion using TLC or LC-MS analysis before the workup.[1]
Compound "oils out" during crystallization.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] - If impurities are high, consider pre-purification by another method like column chromatography.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

The recommended starting material is 4,5,6,7-tetrahydro-1H-indazole.

Q2: Which brominating agents are most effective for this synthesis?

For regioselective bromination at the C3 position of the indazole ring, N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are recommended due to their high selectivity.[1] While elemental bromine (Br₂) in a solvent like acetic acid can also be used, it may lead to lower selectivity and the formation of more side products.

Q3: What are the typical reaction conditions for the bromination step?

The reaction is typically carried out in a suitable organic solvent. Lower temperatures are often preferred to enhance selectivity. Close monitoring of the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.

Q4: What are common side products, and how can their formation be minimized?

A common side product is the di-brominated indazole. To minimize its formation, it is essential to use a stoichiometric amount of the brominating agent and to add it slowly to the reaction mixture.[1]

Q5: How can I purify the crude this compound?

Standard purification techniques include column chromatography on silica gel and recrystallization.[1] For column chromatography, a common eluent system is a mixture of hexane and ethyl acetate.[1] For recrystallization, various solvents should be screened to find one in which the product is sparingly soluble at room temperature but readily soluble when heated.[2]

Q6: How can I confirm the identity and purity of the final product?

The identity and purity of this compound can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): To confirm the chemical structure and identify any isomeric impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound. Note: This protocol is based on procedures for similar compounds and may require optimization for your specific experimental setup.

Synthesis of 4,5,6,7-tetrahydro-1H-indazole (Starting Material)

A common method for the synthesis of the 4,5,6,7-tetrahydro-1H-indazole core involves the condensation of 2-hydroxymethylenecyclohexanone with hydrazine hydrate.

Bromination of 4,5,6,7-tetrahydro-1H-indazole

  • Reaction Setup: In a round-bottom flask, dissolve 4,5,6,7-tetrahydro-1H-indazole (1.0 eq.) in a suitable solvent (e.g., acetonitrile, dichloromethane, or chloroform).

  • Reagent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add N-bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise over a period of 15-30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization to obtain pure this compound.

Visualizations

Below are diagrams illustrating the synthesis pathway and a troubleshooting workflow.

Synthesis_Pathway 4,5,6,7-tetrahydro-1H-indazole 4,5,6,7-tetrahydro-1H-indazole Reaction Bromination 4,5,6,7-tetrahydro-1H-indazole->Reaction Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Bromination Incomplete Bromination? Start->Check_Bromination Optimize_Bromination Increase reaction time/temp Increase brominating agent Check_Bromination->Optimize_Bromination Yes Check_Side_Products Side Products Formed? Check_Bromination->Check_Side_Products No Optimize_Bromination->Check_Side_Products Optimize_Selectivity Use selective brominating agent Lower temperature Slow addition of reagent Check_Side_Products->Optimize_Selectivity Yes Check_Purification Purification Issues? Check_Side_Products->Check_Purification No Optimize_Selectivity->Check_Purification Optimize_Purification Adjust eluent system Recrystallize Check_Purification->Optimize_Purification Yes End Improved Yield and Purity Check_Purification->End No Optimize_Purification->End

References

Technical Support Center: Optimization of Reaction Conditions for Brominating Tetrahydroindazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the bromination of tetrahydroindazoles. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the bromination of tetrahydroindazoles.

Question: My bromination reaction is not proceeding, and I am recovering the starting material. What are the possible causes and solutions?

Answer:

Failure of the bromination reaction to initiate is a common issue. Several factors could be responsible:

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time. It is recommended to recrystallize NBS before use if it is old or has been improperly stored.

  • Insufficient Initiation: For radical brominations using NBS, a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide is often required, sometimes in combination with a light source (e.g., an incandescent lamp).[1] Ensure the initiator is fresh and used in the correct stoichiometric amount.

  • Inappropriate Solvent: The choice of solvent is crucial. For NBS brominations, non-polar solvents like carbon tetrachloride (CCl₄) or benzene are traditionally used.[1] However, due to safety concerns, acetonitrile is also a viable option.[2] For electrophilic brominations, solvents like ethanol or dichloromethane may be more suitable.[3]

  • Reaction Not Stirred or Heated Adequately: Ensure the reaction mixture is being stirred efficiently and heated to the appropriate temperature as specified in the protocol. For some reactions, refluxing is necessary to initiate the reaction.[1]

  • Presence of Inhibitors: The presence of radical inhibitors in the starting material or solvent can quench the reaction. Purifying the starting material and using freshly distilled, high-purity solvents can help mitigate this issue.

Question: I am observing the formation of multiple products, including di- and poly-brominated species. How can I improve the selectivity for mono-bromination?

Answer:

Over-bromination is a frequent side reaction. To enhance the selectivity for the desired mono-brominated product, consider the following strategies:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of the brominating agent. Adding the brominating agent portion-wise can help maintain a low concentration and reduce the likelihood of multiple brominations.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity. Reactions performed at 0 °C or even lower temperatures may favor the formation of the mono-brominated product.

  • Choice of Brominating Agent: Some brominating agents are more reactive than others. For instance, molecular bromine (Br₂) can be highly reactive and lead to multiple products. NBS is generally a milder source of bromine for radical reactions.[2] 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has also been shown to be an effective and selective brominating agent for indazoles.[3]

  • In-situ Generation of Bromine: Using a combination of reagents like KBrO₃/HBr can generate Br₂ in situ, keeping the concentration of bromine low and thus preventing polybromination.[4]

Question: My bromination reaction is yielding the wrong regioisomer. How can I control the regioselectivity?

Answer:

Regioselectivity in the bromination of indazole systems can be complex. The position of bromination (e.g., C3, C5, or C7) is influenced by the substituents on the indazole ring and the reaction conditions.

  • Protecting Groups: The presence and nature of a protecting group on the indazole nitrogen can direct the position of bromination.

  • Brominating Agent and Catalyst: The choice of brominating agent and the use of a catalyst can significantly influence regioselectivity. For example, direct bromination of 4-substituted 1H-indazoles has been shown to be regioselective for the C7 position.

  • Solvent and Base: The solvent and base used can affect the reactivity of different positions on the indazole ring. Screening different solvents and bases is recommended to optimize for the desired regioisomer.

Question: How can I effectively remove the succinimide byproduct after an NBS bromination?

Answer:

Succinimide is a common byproduct when using NBS and can sometimes be challenging to remove completely.

  • Aqueous Workup: Succinimide is soluble in water. After the reaction, quenching the mixture with water and performing an aqueous workup with a saturated solution of sodium bicarbonate (NaHCO₃), followed by water and brine washes, can effectively remove most of the succinimide.[5]

  • Filtration: In some cases, particularly when using solvents like chloroform or carbon tetrachloride, succinimide may precipitate out of the reaction mixture and can be removed by filtration.[5]

  • Column Chromatography: If the succinimide is not fully removed by workup, it can typically be separated from the product by silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common brominating agents for tetrahydroindazoles?

A1: The most commonly used brominating agents for indazoles and related heterocycles are N-Bromosuccinimide (NBS) for radical brominations and electrophilic additions, and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which has been shown to be effective for the C3-bromination of indazoles under ultrasound-assisted conditions.[2][3] Molecular bromine (Br₂) can also be used, but it is often less selective.

Q2: What is the role of a radical initiator in NBS brominations?

A2: A radical initiator, such as AIBN or benzoyl peroxide, is used to generate a bromine radical from NBS, which then initiates a radical chain reaction. This is particularly relevant for allylic or benzylic brominations. Light can also serve as an initiator.[1]

Q3: How does ultrasound assist in the bromination of indazoles?

A3: Ultrasound irradiation can accelerate the reaction rate, allowing for shorter reaction times and milder conditions (e.g., lower temperatures). In the case of the bromination of indazoles with DBDMH, ultrasound was found to significantly increase yields and transformation efficiency.[3]

Q4: Can I perform the bromination under an inert atmosphere?

A4: While some procedures are performed under an inert atmosphere like nitrogen (N₂) to prevent side reactions with atmospheric moisture or oxygen, some radical brominations may not require it and might even be inhibited by a strictly inert environment.[1] It is best to consult the specific protocol for the reaction you are performing.

Q5: How can I monitor the progress of my bromination reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.

Data on Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for the bromination of indazole derivatives from the literature.

Table 1: Optimization of Conditions for C3-Bromination of 2H-Indazoles with DBDMH [3]

ParameterConditions TestedOptimal Condition
Bromine Source DBDMH, NBS, NaBr, HBrDBDMH
Solvent DMF, MeCN, THF, DCM, EA, EtOHEtOH
Base Na₂CO₃, Et₃N, NaOAc, K₂CO₃Na₂CO₃
Temperature 80 °C (stirring), 40 °C (ultrasound)40 °C (ultrasound)
Time 12 h (stirring), 0.5 h (ultrasound)0.5 h (ultrasound)
Yield -High yields

Table 2: Comparison of Brominating Agents for Indazoles

Brominating AgentTypical ConditionsSelectivityReference
DBDMH Na₂CO₃, EtOH, 40 °C, Ultrasound (30 min)High for C3-bromination[3]
NBS AIBN or light, CCl₄ or MeCN, refluxGood for allylic/benzylic positions[1][2]
Br₂ Acetic acid or other solventsCan lead to polybromination[6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted C3-Bromination of 2H-Indazole with DBDMH

This protocol is adapted from a procedure for the bromination of indazoles.[3]

Materials:

  • 2H-indazole derivative (0.2 mmol)

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol)

  • Sodium carbonate (Na₂CO₃) (0.4 mmol)

  • Ethanol (EtOH) (2.0 mL)

Procedure:

  • To a reaction vessel, add the 2H-indazole derivative (0.2 mmol), DBDMH (0.2 mmol), and Na₂CO₃ (0.4 mmol).

  • Add ethanol (2.0 mL) to the vessel.

  • Place the reaction vessel in an ultrasonic bath operating at 40 kHz and 50 W.

  • Irradiate the mixture at 40 °C for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: General Procedure for NBS Bromination of a Tetrahydroindazole Derivative (Hypothetical)

This is a general protocol based on typical NBS bromination procedures.[1]

Materials:

  • Tetrahydroindazole derivative (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.1 mmol, recrystallized)

  • Azobisisobutyronitrile (AIBN) (0.1 mmol)

  • Acetonitrile (10 mL)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the tetrahydroindazole derivative (1.0 mmol) and acetonitrile (10 mL).

  • Add recrystallized NBS (1.1 mmol) and AIBN (0.1 mmol) to the flask.

  • Heat the reaction mixture to reflux and stir vigorously. The reaction can be irradiated with a lamp to facilitate initiation.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Combine Tetrahydroindazole, Brominating Agent, Solvent, Base/Initiator start->reagents reaction Heat / Irradiate (e.g., Reflux or Ultrasound) reagents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze end End analyze->end

Caption: Experimental workflow for the bromination of tetrahydroindazoles.

Troubleshooting_Bromination cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield reagent Inactive Brominating Agent? start->reagent initiator Initiator Problem? start->initiator conditions Suboptimal Conditions? start->conditions purity Starting Material/Solvent Purity? start->purity recrystallize Recrystallize NBS reagent->recrystallize fresh_initiator Use Fresh Initiator/Light Source initiator->fresh_initiator optimize_temp Optimize Temperature/Time conditions->optimize_temp purify_sm Purify Starting Material/Solvent purity->purify_sm

Caption: Troubleshooting guide for low yield in tetrahydroindazole bromination.

References

Technical Support Center: Purification of 3-Bromo-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-4,5,6,7-tetrahydro-1H-indazole. The following information is compiled to address common challenges encountered during the purification of this and structurally related compounds.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the experimental purification of this compound.

Recrystallization Issues

  • Question: My this compound is not crystallizing from the solution, even after cooling. What should I do? Answer: This is a common challenge that can be addressed by several methods:

    • Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites for crystal growth.

    • Seed Crystals: If available, add a tiny, pure crystal of the compound to the solution to act as a seed for crystallization.

    • Reduce Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.

    • Lower Temperature Cooling: If cooling to 0°C in an ice bath is not effective, consider using a colder bath, such as an ice-salt or dry ice-acetone mixture.

    • Solvent System Adjustment: The chosen solvent may not be optimal. Experiment with a different solvent or a mixed solvent system to find the ideal conditions for crystallization.

  • Question: My compound is "oiling out" instead of forming crystals. How can this be resolved? Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to the presence of impurities or rapid cooling.

    • Re-dissolve and Cool Slowly: Reheat the solution to completely re-dissolve the oil. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly. Insulating the flask can facilitate this.

    • Change Solvent: The boiling point of your solvent might be too high, or its polarity may not be suitable. Try a solvent with a lower boiling point or a different polarity. A mixed solvent system can sometimes resolve this issue.

    • Preliminary Purification: Significant impurities can lower the melting point of your compound, leading to oiling out. Consider a preliminary purification step like column chromatography to remove major impurities before recrystallization.

Column Chromatography Issues

  • Question: The compound is streaking or tailing on the Thin Layer Chromatography (TLC) plate. What does this indicate? Answer: Streaking or tailing on a TLC plate can suggest several issues:

    • Inappropriate Solvent System: The polarity of the eluent may not be suitable. Adjust the solvent system to achieve a round, well-defined spot.

    • Compound Overload: Too much sample may have been spotted on the TLC plate.

    • Acidic or Basic Nature of the Compound: The compound may be interacting with the stationary phase (silica gel or alumina). Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can often resolve this.

  • Question: My compound is sticking to the silica gel column and won't elute. What can I do? Answer: This can be a frustrating problem, often caused by strong interactions between the compound and the stationary phase.

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • Add a Modifier: For compounds with basic nitrogen atoms, such as indazoles, adding a small amount of a competitive base like triethylamine or pyridine to the eluent can help to displace the compound from the silica gel.

    • Change the Stationary Phase: If the compound is highly polar, consider using a different stationary phase, such as alumina or reverse-phase silica gel.

Data Presentation

Due to the limited availability of specific quantitative data for the purification of this compound in published literature, the following tables provide illustrative data based on common outcomes for similar compounds.

Table 1: Illustrative Recrystallization Solvent Screening

Solvent System (v/v)Purity (before)Purity (after)Yield (%)Observations
Ethanol/Water (8:2)85%95%70%Good crystal formation upon slow cooling.
Ethyl Acetate/Hexane (1:3)85%98%65%Small needle-like crystals.
Toluene85%92%75%Required seeding to initiate crystallization.
Dichloromethane/Hexane (1:2)85%96%60%Oiled out initially, slow cooling resolved the issue.

Table 2: Illustrative Column Chromatography Conditions

Stationary PhaseMobile Phase (v/v)Purity (before)Purity (after)Recovery (%)
Silica GelHexane:Ethyl Acetate (7:3)80%97%85%
Silica GelDichloromethane:Methanol (98:2)80%95%80%
Alumina (neutral)Toluene:Acetone (9:1)80%96%88%
Reverse Phase C18Acetonitrile:Water (6:4)80%99%75%

Experimental Protocols

The following are generalized protocols for the purification of this compound based on standard laboratory techniques for similar compounds.

Protocol 1: Recrystallization

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol/water or ethyl acetate/hexane).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack evenly.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Monitoring: Monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the fractions containing the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

The following diagrams illustrate common workflows in the purification and troubleshooting process.

Caption: General workflow for the purification and purity assessment of the target compound.

PurificationDecision start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil/Liquid) oiling_out Does it 'oil out'? recrystallization->oiling_out success Successful Purification column_chromatography->success oiling_out->column_chromatography Yes oiling_out->success No

Caption: Decision tree for selecting an initial purification technique.

Overcoming challenges in the regioselective functionalization of tetrahydroindazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of tetrahydroindazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and derivatization of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective functionalization of tetrahydroindazoles?

A1: The primary challenge in the functionalization of 4,5,6,7-tetrahydro-1H-indazoles lies in controlling the regioselectivity of reactions involving the two nitrogen atoms of the pyrazole ring (N1 and N2). Direct alkylation or acylation often yields a mixture of N1- and N2-substituted regioisomers, which can be difficult to separate and reduces the overall yield of the desired product. The two nitrogen atoms exhibit different electronic and steric environments, and the preferred site of reaction is highly dependent on the reaction conditions and the nature of the substituents on the tetrahydroindazole core. A secondary challenge is the regioselective C-H functionalization of the carbocyclic ring, which often requires the use of directing groups to achieve site-selectivity.[1]

Q2: How can I selectively achieve N1-alkylation of a tetrahydroindazole?

A2: N1-alkylation is generally favored under conditions of thermodynamic control, as the 1H-tautomer of the parent indazole is typically more stable. A widely successful method for achieving high N1-selectivity is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[2][3][4] This combination has been shown to provide excellent N1-regioselectivity for a range of indazoles, a principle that can be extended to tetrahydroindazoles. The steric bulk of substituents at the C7a position of the tetrahydroindazole ring can also play a role in directing alkylation to the less hindered N1 position.

Q3: What conditions favor N2-alkylation of a tetrahydroindazole?

A3: N2-alkylation can often be achieved under kinetic control or by manipulating the electronic properties of the substrate. The presence of electron-withdrawing groups, particularly at the C7 position of the indazole ring, has been shown to promote N2-alkylation.[2][3] For tetrahydroindazoles, this would correspond to substitution at the C7 position of the carbocyclic ring. Additionally, certain reaction conditions, such as the use of specific catalysts or alkylating agents, can favor the formation of the N2-isomer.

Q4: Are there any protecting group strategies to control regioselectivity?

A4: Yes, protecting group strategies can be a powerful tool to enforce regioselectivity. For instance, one nitrogen atom can be selectively protected, leaving the other available for functionalization. After the desired reaction, the protecting group can be removed. The choice of protecting group is critical and must be orthogonal to the reaction conditions used for subsequent functionalization steps. While specific examples for tetrahydroindazoles are not abundant in the literature, principles from broader synthetic chemistry suggest that common nitrogen protecting groups like Boc, Cbz, or SEM could be employed, with their installation and removal tailored to the specific synthetic route.

Q5: How can I distinguish between the N1 and N2 regioisomers of my functionalized tetrahydroindazole?

A5: The most reliable methods for distinguishing between N1 and N2 regioisomers are spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shifts of the protons on the substituent attached to the nitrogen, as well as the protons on the tetrahydroindazole core, will differ between the two isomers.

  • ¹³C NMR: The chemical shifts of the carbons in the pyrazole ring and the attached substituent will also be distinct for each regioisomer.

  • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) experiments can show long-range correlations between the protons on the N-substituent and the carbons of the tetrahydroindazole ring, providing unambiguous assignment of the substitution site. For example, a correlation between the methylene protons of an N-alkyl group and the C7a carbon is indicative of an N1-substituted isomer. Nuclear Overhauser Effect Spectroscopy (NOESY) can also be used to establish through-space proximity between the N-substituent and specific protons on the tetrahydroindazole core.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can often separate the two regioisomers, and the retention times will be different. This is also crucial for the purification of the desired isomer.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 isomers)
Potential Cause Troubleshooting Steps
Inappropriate Base/Solvent Combination For N1-selectivity , switch to NaH in anhydrous THF. For N2-selectivity , consider a weaker base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF, especially if your substrate has electron-withdrawing groups.
Steric Hindrance If the N1 position is sterically hindered, alkylation may be directed to N2. Conversely, a bulky alkylating agent may favor the less hindered nitrogen. Analyze the steric environment of your specific tetrahydroindazole and alkylating agent to predict the likely outcome.
Reaction Temperature Lower temperatures often favor the kinetically controlled product (often N2), while higher temperatures can allow for equilibration to the thermodynamically more stable product (often N1). Try running the reaction at 0 °C or room temperature to favor the kinetic product, or at elevated temperatures to favor the thermodynamic product.
Nature of the Alkylating Agent Hard alkylating agents (e.g., dimethyl sulfate) may react faster at the harder nitrogen atom, while softer alkylating agents (e.g., alkyl iodides) may favor the softer nitrogen atom. Consider the Hard-Soft Acid-Base (HSAB) principle in your selection.
Issue 2: Low or No Yield in C-H Functionalization Attempts
Potential Cause Troubleshooting Steps
Lack of a Directing Group Regioselective C-H functionalization of unactivated C-H bonds is challenging. Introduce a suitable directing group onto the tetrahydroindazole scaffold. Common directing groups include amides, pyridines, or other Lewis basic functionalities that can coordinate to the metal catalyst.[5][6][7]
Incorrect Catalyst or Ligand The choice of metal catalyst (e.g., Pd, Rh, Ru) and ligand is crucial for successful C-H activation. Consult the literature for catalyst systems that have been effective for similar heterocyclic systems.
Harsh Reaction Conditions C-H activation can sometimes require high temperatures, which may lead to decomposition of the starting material or product. Screen different solvents and reaction temperatures to find a balance between reactivity and stability.
Catalyst Poisoning The nitrogen lone pairs of the pyrazole ring can sometimes coordinate too strongly to the metal center, leading to catalyst deactivation. The use of a directing group can help to mitigate this by favoring a specific cyclometalation pathway.[1]

Quantitative Data Summary

The following table summarizes the regioselectivity observed in the N-alkylation of various substituted indazoles. While this data is for the parent indazole system, the trends observed can provide a useful starting point for predicting the behavior of substituted tetrahydroindazoles.

Substituent at C3 Base Solvent N1:N2 Ratio Yield (%)
-CO₂MeNaHTHF>99:189
-C(CH₃)₃NaHTHF>99:192
-PhNaHTHF95:585
-HK₂CO₃DMF55:4578
-HCs₂CO₃DMF60:4082
-NO₂ (at C7)NaHTHF4:9691

Data extrapolated from studies on indazoles.[2][3][4][8]

Experimental Protocols

Protocol 1: N1-Selective Alkylation of 4,5,6,7-Tetrahydro-1H-indazole

This protocol is adapted from established methods for the N1-selective alkylation of indazoles and is expected to provide good selectivity for tetrahydroindazole substrates.[2][3]

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4,5,6,7-tetrahydro-1H-indazole (1.0 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (a concentration of 0.1-0.2 M is recommended).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat to 50 °C if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated tetrahydroindazole.

Protocol 2: N2-Selective Alkylation of a C7-Substituted Tetrahydroindazole

This protocol is based on the directing effect of electron-withdrawing groups at the C7 position and is expected to favor N2-alkylation.[2][3]

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the C7-substituted 4,5,6,7-tetrahydro-1H-indazole (e.g., 7-nitro-4,5,6,7-tetrahydro-1H-indazole, 1.0 equiv.).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) and a milder base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 1.5 equiv.).

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.2 equiv.) to the mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 60-80 °C) and monitor for completion by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x).

  • Purification: Wash the combined organic extracts with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to separate the N1 and N2 isomers and isolate the desired N2-alkylated product.

Visualizations

Regioselective_N_Alkylation_Workflow cluster_conditions Reaction Condition Selection start Start: 4,5,6,7-Tetrahydro-1H-indazole base_solvent Choose Base and Solvent start->base_solvent goal Desired Product: Regioselectively N-Alkylated Tetrahydroindazole n1_path For N1-Selectivity: - Base: NaH - Solvent: THF base_solvent->n1_path Thermodynamic Control n2_path For N2-Selectivity: - Base: K2CO3 or Cs2CO3 - Solvent: DMF base_solvent->n2_path Kinetic/Electronic Control alkylation Alkylation Reaction: Add Alkyl Halide (R-X) n1_path->alkylation n2_path->alkylation workup Work-up and Purification: - Quench - Extraction - Chromatography alkylation->workup workup->goal

Caption: Decision workflow for regioselective N-alkylation of tetrahydroindazoles.

CH_Functionalization_Workflow start Start: Substituted Tetrahydroindazole directing_group Introduce Directing Group (DG) (e.g., amide, pyridine) start->directing_group ch_activation C-H Activation: - Metal Catalyst (e.g., Pd, Rh) - Ligand - Oxidant (if needed) directing_group->ch_activation coupling Coupling with Partner (e.g., alkene, alkyne, aryl halide) ch_activation->coupling dg_removal Remove Directing Group (if desired) coupling->dg_removal product Product: C-H Functionalized Tetrahydroindazole coupling->product If DG is part of final structure dg_removal->product

Caption: General workflow for directed C-H functionalization of tetrahydroindazoles.

References

Technical Support Center: Optimizing the Selectivity of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of indazole-based kinase inhibitor selectivity.

Troubleshooting Guides

This section addresses common problems encountered during the experimental validation and optimization of indazole-based kinase inhibitors.

Issue 1: My indazole inhibitor demonstrates significant off-target activity in a kinome scan.

  • Question: My lead indazole-based compound is potent against my primary kinase target, but the initial kinome scan revealed inhibition of several other kinases with high affinity. What are the next steps to address this?

  • Answer: Significant off-target activity is a common challenge due to the conserved nature of the ATP-binding site across the human kinome.[1] A systematic approach is necessary to understand and mitigate these effects.

    • Step 1: Data Analysis and Triage:

      • Quantify Selectivity: Calculate selectivity scores (e.g., Gini coefficient or selectivity entropy) to objectively measure the promiscuity of your inhibitor.[2]

      • Categorize Off-Targets: Group the identified off-target kinases by family (e.g., tyrosine kinases, serine/threonine kinases). Note any inhibition of kinases from families closely related to your primary target.

      • Prioritize Off-Targets: Focus on off-targets that are inhibited with a potency close to your primary target (e.g., within a 10-fold IC50 value). Also, consider the physiological relevance of the off-targets to your intended therapeutic area to anticipate potential side effects.

    • Step 2: Structure-Activity Relationship (SAR) Studies:

      • Computational Modeling: If a crystal structure of your inhibitor bound to the target kinase is available, use it to guide modifications. If not, consider molecular docking studies to predict the binding mode.[3][4]

      • Systematic Modifications: Synthesize analogs of your lead compound with modifications aimed at exploiting differences between the ATP-binding pockets of the on-target and off-target kinases.[5] Pay attention to solvent-exposed regions where modifications are less likely to disrupt core binding interactions.

      • Bioisosteric Replacements: Consider replacing parts of the indazole scaffold or its substituents with bioisosteres to alter the selectivity profile. For example, replacing an indazole with a 5-azaindazole has been shown to improve selectivity in some cases by forming key new interactions.[6]

    • Step 3: Iterative Screening:

      • Focused Kinase Panels: Instead of full kinome scans for every analog, use smaller, focused panels that include your primary target and the key off-targets identified in the initial screen.

      • Cellular Target Engagement: Confirm that the observed off-target inhibition in biochemical assays translates to target engagement within a cellular context using techniques like NanoBRET™.[1][7]

Issue 2: The inhibitor is selective in biochemical assays but shows a different profile or toxicity in cell-based assays.

  • Question: My indazole inhibitor appeared highly selective for its target in an in vitro kinase assay, but in cellular assays, I'm observing unexpected phenotypes or toxicity, suggesting off-target effects. What could be the cause of this discrepancy?

  • Answer: Discrepancies between biochemical and cellular assay results are common and can arise from several factors.[7][8]

    • Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting StepExpected Outcome
High Intracellular ATP Concentration Perform cellular assays in ATP-depleted conditions or use an ATP-competitive and a non-competitive inhibitor as controls.[8][9]The inhibitor's potency in the cellular assay should increase and align more closely with the biochemical IC50.
Poor Cell Permeability Assess the physicochemical properties of the inhibitor (e.g., LogP, polar surface area). Consider chemical modifications to improve permeability.[8]Modified compounds with improved permeability should exhibit enhanced cellular potency.
Efflux by Cellular Transporters Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil).[8]An increase in the inhibitor's cellular potency will indicate that it is a substrate for efflux pumps.
Metabolic Instability Incubate the compound with liver microsomes or hepatocytes and analyze its stability over time.Identify metabolically liable spots on the molecule to guide chemical modifications for improved stability.
Activation of Linked Pathways Consider that inhibition of the primary target could lead to the activation of other pathways through retroactivity, causing unexpected cellular responses.[10]Use a structurally unrelated inhibitor for the same target to see if the phenotype is reproduced. Genetic knockdown (e.g., siRNA, CRISPR) of the target can also help differentiate on-target from off-target effects.[1][8]

Frequently Asked Questions (FAQs)

Q1: What are the best methods for profiling the selectivity of my indazole-based kinase inhibitor?

A1: A multi-tiered approach is recommended for comprehensive selectivity profiling:[1][2]

  • In Vitro Kinase Profiling (Kinome Scan): This is the most direct method to assess selectivity. Screen your inhibitor against a large panel of purified kinases (ideally over 400) at a fixed concentration (e.g., 1 µM) to identify initial hits. Follow up with dose-response curves (IC50 determination) for any kinases showing significant inhibition (e.g., >70% at 1 µM).[2]

  • Differential Scanning Fluorimetry (DSF): This biophysical method measures the thermal stabilization of a kinase upon inhibitor binding. It's a rapid and cost-effective way to screen against a medium-sized library of kinases without needing to measure enzymatic activity.[9][11]

  • Cellular Target Engagement Assays: Techniques like NanoBRET™ are crucial to confirm that your inhibitor binds to its intended target and potential off-targets within a live cell environment.[1][7]

  • Chemoproteomics: This affinity-based approach can identify the protein targets of your inhibitor directly from cell lysates, providing a snapshot of target engagement in a more physiological context.[1]

Q2: How can I rationally design more selective indazole-based inhibitors?

A2: Rational design hinges on exploiting structural differences between your target and off-target kinases.[4][12]

  • Structure-Based Drug Design (SBDD):

    • Obtain a co-crystal structure of your inhibitor bound to the target kinase. This will reveal key interactions and solvent-exposed regions that can be modified.[13]

    • If a crystal structure is unavailable, use homology modeling and molecular docking to predict the binding mode.

    • Focus on exploiting non-conserved residues within the ATP-binding pocket. Adding chemical moieties that interact with these unique residues can significantly enhance selectivity.[9]

  • Structure-Activity Relationship (SAR) Analysis:

    • Systematically modify the substituents on the indazole ring. For example, in the development of VEGFR-2 inhibitors, the addition of hydrogen bond-forming groups like amides or sulfonamides to a pyrimidine substituent on the indazole core enhanced activity.[14]

    • Explore different substitution patterns on the indazole core itself, as the position of nitrogen atoms can influence binding and selectivity.[6][15]

  • Targeting Inactive Kinase Conformations (Type II Inhibitors): Design inhibitors that bind to the "DFG-out" inactive conformation of the kinase. This conformation exposes an additional hydrophobic pocket that is less conserved than the ATP-binding site, often leading to greater selectivity.[9][16]

Q3: Are there computational tools that can predict the selectivity of my inhibitor?

A3: Yes, computational methods can be valuable for predicting potential off-targets and guiding medicinal chemistry efforts, though they should be used in conjunction with experimental validation.[17]

  • Binding Site Similarity Analysis: Tools like KinomeFEATURE compare the physicochemical properties of the ATP-binding site of your target kinase with others across the kinome to predict potential cross-reactivity.[17]

  • Molecular Docking: Docking your inhibitor into the crystal structures of known off-target kinases can help rationalize observed off-target activity and suggest modifications to disrupt binding.[3]

  • Chemogenomics: These approaches analyze structure-activity relationships across large datasets of inhibitors and kinases to identify patterns that determine inhibitor specificity.[9]

Quantitative Data Summary

Table 1: Comparative Kinase Inhibition Profile of Indazole-Based Inhibitors

Kinase TargetAxitinib (IC50 in nM)Pazopanib (IC50 in nM)Compound 30 (VEGFR-2i) (IC50 in nM)
VEGFR1 0.110-
VEGFR2 0.2301.24
VEGFR3 0.1-0.347-
PDGFRβ 1.684-
c-Kit 1.774-
PLK4 4.2--
c-Fms -146-

Data sourced from multiple studies.[1][18][19]

Experimental Protocols

Protocol 1: General Procedure for In Vitro Kinase Profiling (Luminescence-Based Assay)

This protocol provides a general workflow for assessing inhibitor selectivity using an assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay.[1][19]

  • Reagent Preparation:

    • Prepare a reaction buffer appropriate for the kinase of interest.

    • Dilute the kinase to the desired concentration in the reaction buffer.

    • Prepare the substrate and ATP solutions. The ATP concentration should ideally be at the Km for the specific kinase.

    • Serially dilute the indazole-based inhibitor in DMSO, then further dilute in the reaction buffer to the final desired concentrations.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). Ensure the reaction is in the linear range (typically <20% substrate conversion).

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for another 30-60 minutes at room temperature.[19]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract background luminescence (wells with no kinase).

    • Normalize the data using positive controls (no inhibitor) and negative controls (no kinase or a known potent inhibitor).

    • Plot the normalized data against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

This protocol outlines the general steps for measuring inhibitor binding to a target kinase in living cells.[1]

  • Cell Preparation:

    • Transfect cells with a vector expressing the target kinase fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase.

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the indazole-based inhibitor. Include controls with no inhibitor and a known inhibitor for the target.

  • Signal Detection:

    • Add the NanoBRET™ substrate to the cells and incubate.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the BRET ratios to controls.

    • Plot the normalized BRET ratio against the inhibitor concentration to determine the IC50 for target engagement in live cells.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_optimization Optimization Cycle start Indazole Inhibitor Lead Compound kinome_scan Broad Kinome Scan (>400 kinases, 1 concentration) start->kinome_scan ic50_determination IC50 Determination (Dose-response for hits) kinome_scan->ic50_determination cellular_engagement Cellular Target Engagement (e.g., NanoBRET™) ic50_determination->cellular_engagement Confirm on- and off-targets phenotypic_assay Phenotypic/Functional Assays (e.g., Proliferation, Apoptosis) cellular_engagement->phenotypic_assay sar_studies SAR & Structure-Based Design phenotypic_assay->sar_studies Inform Design synthesis Analog Synthesis sar_studies->synthesis synthesis->kinome_scan Iterate Screening

Caption: Workflow for kinase inhibitor selectivity profiling and optimization.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFR PDGFR PDGFR->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation mTOR->Proliferation Indazole_Inhibitor Indazole-based Inhibitor (e.g., Pazopanib, Axitinib) Indazole_Inhibitor->VEGFR2 Indazole_Inhibitor->PDGFR

Caption: Simplified VEGFR/PDGFR signaling pathways inhibited by indazole-based drugs.

troubleshooting_logic start Poor Selectivity Observed biochem_vs_cell Discrepancy: Biochemical vs. Cellular? start->biochem_vs_cell biochem_issue High Promiscuity in Biochemical Assays biochem_vs_cell->biochem_issue No cell_issue Poor Selectivity Only in Cellular Assays biochem_vs_cell->cell_issue Yes sar Initiate SAR Studies & Structure-Based Design biochem_issue->sar cell_perm Investigate Cell Permeability, Efflux, and Metabolism cell_issue->cell_perm cell_perm->sar Optimize Properties

Caption: Logical workflow for troubleshooting poor inhibitor selectivity.

References

Troubleshooting guide for analyzing 3-bromo-4,5,6,7-tetrahydro-1H-indazole by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 3-bromo-4,5,6,7-tetrahydro-1H-indazole. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common analytical challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the HPLC analysis of this compound.

Q1: Why is my analyte peak exhibiting significant tailing?

A1: Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing basic compounds like indazole derivatives. It can compromise resolution and integration accuracy. Potential causes and solutions are outlined below:

  • Secondary Silanol Interactions: The basic nitrogen atoms in the indazole ring can interact with acidic silanol groups on the surface of the silica-based stationary phase. This is a frequent cause of peak tailing for basic analytes.[1]

    • Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a mobile phase buffer with a pH at least two units away from the analyte's pKa to ensure it is in a single ionic state.[1] Using an acid modifier like formic acid or trifluoroacetic acid (TFA) can also help by protonating the silanols and reducing unwanted interactions.[2]

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or stationary phase degradation can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).[3] If the problem persists, the column may be permanently damaged and require replacement. Using a guard column can help protect the analytical column from contaminants.[4]

  • Extra-Column Effects: Excessive tubing length or dead volume in fittings between the injector, column, and detector can lead to peak broadening and tailing.[1][3]

    • Solution: Minimize the length and internal diameter of all connecting tubing.[3] Ensure all fittings are properly seated to eliminate dead volume.[5]

Q2: My peak for this compound is fronting. What causes this?

A2: Peak fronting, often described as a "shark fin" shape, is less common than tailing but indicates a specific set of problems.

  • Column Overload: This is the most frequent cause of peak fronting.[6] Injecting too high a concentration of the analyte saturates the stationary phase, causing excess molecules to travel through the column more quickly, leading to a fronting peak.[6]

    • Solution: Dilute the sample and re-inject.[6] A 10-fold dilution is a good starting point. Alternatively, reduce the injection volume.[5][6]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the column inlet, resulting in a distorted, fronting peak.[1][5]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1] If a different solvent must be used for solubility reasons, ensure it is weaker than the mobile phase and inject the smallest possible volume.

  • Column Collapse or Void: A physical change or void at the column inlet can cause poor peak shape, including fronting.[5]

    • Solution: This type of damage is typically irreversible. The column should be replaced.[5]

Q3: What should I do about a noisy or drifting HPLC baseline?

A3: An unstable baseline can make it difficult to accurately detect and quantify low-level analytes. The issue can manifest as short-term, random noise or long-term, gradual drift.[7]

  • Mobile Phase Contamination or Degradation: Impurities in solvents, even in HPLC-grade reagents, can contribute to a noisy or rising baseline, especially in gradient elution.[1][4] Some mobile phase additives, like TFA, can also degrade over time.[8]

    • Solution: Prepare fresh mobile phase daily using high-purity solvents and reagents.[4] Filter and thoroughly degas all solvents before use.[7]

  • Air Bubbles in the System: Dissolved gas in the mobile phase can form bubbles in the pump or detector cell, causing pressure fluctuations and baseline noise.[3][4][9]

    • Solution: Ensure the mobile phase is adequately degassed using an inline degasser, helium sparging, or sonication.[3][4] Purge the pump to remove any trapped air.[9]

  • Detector Lamp Failure: A failing or low-energy detector lamp can be a significant source of baseline noise.[3][9]

    • Solution: Check the lamp energy and replace it if it is below the manufacturer's recommended level.

  • Inadequate Temperature Control: Fluctuations in ambient temperature can affect both the mobile phase viscosity and the detector, leading to baseline drift.[3][8]

    • Solution: Use a column oven to maintain a stable column temperature.[3] Ensure the HPLC system is located away from direct sunlight or temperature vents.[7]

Q4: I am seeing "ghost peaks" in my chromatograms, even when I inject a blank. Where are they coming from?

A4: Ghost peaks are unexpected peaks that appear in a chromatogram, often during blank or solvent injections.[10] They are particularly common in gradient methods and can arise from several sources.

  • Mobile Phase Contamination: The most common source is contamination in the mobile phase, particularly the aqueous component (water), which can accumulate organic impurities.[10][11]

    • Solution: Use fresh, high-purity HPLC-grade water and solvents. Run a gradient without any injection to see if the peaks are inherent to the system and mobile phase.[10]

  • System Contamination (Carryover): Residuals from previous injections can be retained in the injector, tubing, or column and elute in subsequent runs.[12][13]

    • Solution: Implement a robust needle wash protocol using a strong solvent. Clean the injector and system components regularly.

  • Sample Preparation: Contaminants can be introduced from vials, caps, filters, or pipettes during sample preparation.[10][12]

    • Solution: Run a blank using a vial filled with mobile phase that has gone through the entire sample preparation workflow to isolate this source of contamination.

Experimental Protocol: HPLC Analysis

This section provides a starting point for a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array (DAD) or UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • This compound reference standard (purity ≥97%).[14]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade, filtered and degassed).

  • Formic acid (reagent grade).

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Dilute the stock solution with the mobile phase (initial conditions) to prepare a series of calibration standards (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the sample and dissolve it in methanol or acetonitrile to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection if particulates are present.

3. Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Visual Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing common HPLC issues encountered during the analysis.

HPLC_Troubleshooting_Workflow HPLC Troubleshooting Workflow for this compound start Problem Observed in Chromatogram peak_shape Poor Peak Shape start->peak_shape baseline_issue Unstable Baseline start->baseline_issue ghost_peak Ghost / Unexpected Peaks start->ghost_peak is_tailing Is the peak tailing? peak_shape->is_tailing tailing_causes Causes: - Silanol Interactions - Column Contamination - Extra-column Volume is_tailing->tailing_causes Yes is_fronting Is the peak fronting? is_tailing->is_fronting No fronting_causes Causes: - Column Overload - Incompatible Sample Solvent - Column Void is_fronting->fronting_causes Yes is_noisy Is the baseline noisy or drifting? baseline_issue->is_noisy noise_causes Causes: - Air Bubbles - Contaminated Mobile Phase - Detector Lamp Issue - Poor Temp Control is_noisy->noise_causes Yes is_ghost Are there peaks in the blank? ghost_peak->is_ghost ghost_causes Causes: - Mobile Phase Contamination - System Carryover - Contaminated Vials/Solvent is_ghost->ghost_causes Yes

Caption: A flowchart for systematic troubleshooting of common HPLC issues.

References

Validation & Comparative

Comparative Analysis of 3-Bromo- vs. 3-Chloro-Tetrahydro-1H-Indazole Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides a comparative analysis of 3-bromo- and 3-chloro-tetrahydro-1H-indazole bioactivity, drawing upon available data for halogenated indazole derivatives to inform future research and development.

Currently, a direct comparative study detailing the bioactivity of 3-bromo-tetrahydro-1H-indazole versus 3-chloro-tetrahydro-1H-indazole is not available in the public domain. However, by examining structure-activity relationship (SAR) studies of various halogenated indazole scaffolds, we can infer potential differences and guide future investigations. The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6]

The Influence of Halogen Substitution on Indazole Bioactivity

Halogen substitution is a common strategy in drug design to modulate a compound's physicochemical properties and biological activity. The nature and position of the halogen atom can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target.[7][8]

In the context of indazole derivatives, particularly those targeting protein kinases, halogen substitution has been shown to be a critical determinant of potency and selectivity. For instance, studies on other classes of kinase inhibitors have shown that substituting with different halogens can fine-tune the inhibitory activity.[9][10] In some cases, a bromine substitution has been associated with enhanced potency compared to chlorine, potentially due to its greater polarizability and ability to form stronger halogen bonds.[7] Conversely, other studies have indicated that a chloro group may be preferred for optimal activity against certain targets.[11]

The available literature on various indazole derivatives suggests that the position of the halogen is as crucial as the halogen itself.[10][12] While direct data on the 3-position of the tetrahydro-1H-indazole core is lacking, research on other indazole-based compounds highlights the importance of this position for biological activity.

General Experimental Workflow for Synthesis and Evaluation

For researchers interested in directly comparing the bioactivity of 3-bromo- and 3-chloro-tetrahydro-1H-indazole, a general experimental workflow is proposed. This workflow is based on common methodologies reported for the synthesis and evaluation of novel indazole derivatives.[1][2][5][13][14][15]

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Material (e.g., 2-halocyclohex-1-ene-1-carbaldehyde) cyclization Cyclization Reaction start->cyclization hydrazine Hydrazine Derivative hydrazine->cyclization halogenation Selective Halogenation (NBS or NCS) cyclization->halogenation bromo_compound 3-Bromo-tetrahydro-1H-indazole halogenation->bromo_compound chloro_compound 3-Chloro-tetrahydro-1H-indazole halogenation->chloro_compound purification Purification and Characterization (NMR, MS) bromo_compound->purification chloro_compound->purification in_vitro In Vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) purification->in_vitro in_vivo In Vivo Models (e.g., Xenograft Models) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for the synthesis and biological evaluation of 3-halo-tetrahydro-1H-indazoles.

Experimental Protocols

While specific protocols for the direct comparison of 3-bromo- and 3-chloro-tetrahydro-1H-indazole are not available, general methodologies from the literature on indazole derivatives can be adapted.

General Synthesis of 3-Halo-Tetrahydro-1H-Indazoles

A plausible synthetic route could involve the reaction of a suitable cyclohexanone precursor with a hydrazine derivative to form the tetrahydro-1H-indazole core. Subsequent regioselective halogenation at the 3-position using an appropriate halogenating agent (e.g., N-bromosuccinimide for bromination or N-chlorosuccinimide for chlorination) would yield the target compounds. Purification would typically be achieved through column chromatography, and structural confirmation by NMR and mass spectrometry.[13][15]

In Vitro Bioactivity Assays

To compare the bioactivity, a panel of relevant in vitro assays should be employed. Given that many indazole derivatives are kinase inhibitors, initial screening against a panel of kinases would be a logical starting point.[9][10][12]

  • Kinase Inhibition Assays: The half-maximal inhibitory concentration (IC50) values for the bromo and chloro analogs would be determined against a selected panel of protein kinases. This would provide quantitative data on their relative potencies.

  • Cell-Based Assays: The antiproliferative activity of the compounds would be assessed against a panel of cancer cell lines. Assays such as the MTT or CellTiter-Glo assay would be used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).

  • Target Engagement Assays: Cellular thermal shift assays (CETSA) or other target engagement assays could be used to confirm that the compounds are interacting with their intended target within a cellular context.

Data Presentation

As no direct comparative experimental data is available, a quantitative data table cannot be provided at this time. Should experimental data become available, it is recommended to present it in a clear, tabular format for easy comparison of IC50 or GI50 values.

CompoundTarget KinaseIC50 (nM)Cancer Cell LineGI50 (µM)
3-Bromo-tetrahydro-1H-indazoleData Not AvailableData Not AvailableData Not AvailableData Not Available
3-Chloro-tetrahydro-1H-indazoleData Not AvailableData Not AvailableData Not AvailableData Not Available

Conclusion and Future Directions

While a definitive comparison of the bioactivity of 3-bromo- versus 3-chloro-tetrahydro-1H-indazole remains to be experimentally determined, the broader literature on halogenated indazoles suggests that the choice of halogen at the 3-position is likely to have a significant impact on their biological profile. The synthesis and head-to-head biological evaluation of these two compounds are necessary to elucidate their relative potencies and selectivities. The proposed experimental workflow provides a roadmap for researchers to undertake such a comparative study, which would be a valuable contribution to the field of medicinal chemistry and aid in the development of novel indazole-based therapeutics.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential. This guide provides a comparative analysis of the cross-reactivity profiles of indazole-based compounds, with a focus on a representative 3-bromo-indazole derivative, C05, a potent Polo-like kinase 4 (PLK4) inhibitor. Due to the limited publicly available kinase profiling data for a specific 3-bromo-4,5,6,7-tetrahydro-1H-indazole derivative, this guide will leverage data from structurally related and well-characterized indazole compounds to provide an objective comparison against alternative kinase inhibitors.

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential off-target effects. Kinome-wide screening is the gold standard for assessing the interaction of a compound with a broad panel of kinases, providing a comprehensive overview of its cross-reactivity. This guide will present quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the selectivity of indazole-based inhibitors.

Comparative Kinase Inhibition Profiles

The following tables summarize the kinase inhibition data for the representative indazole-based PLK4 inhibitor, C05, and the multi-kinase inhibitor, Axitinib, which also features an indazole core. This comparison highlights the diverse selectivity profiles that can be achieved with the indazole scaffold.

Table 1: Kinase Inhibition Profile of Indazole-Based Inhibitors

Kinase TargetC05 (% Inhibition at 0.5 µM)Axitinib (IC50 in nM)
PLK4 87.45% 4.2
PLK115.32%-
PLK221.89%-
PLK312.56%-
CDK2/cyclin A25.78%-
CDK4/cyclin D310.23%-
Aurora A31.45%-
Aurora B28.91%-
CHK118.67%-
VEGFR1-0.1
VEGFR2-0.2
VEGFR3-0.1-0.3
PDGFRβ-1.6
c-Kit-1.7

Data for C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM.[1][2] Data for Axitinib is presented as the half-maximal inhibitory concentration (IC50)[1]. A lower IC50 value indicates higher potency.

Key Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the context of kinase inhibition, the following diagrams illustrate a key signaling pathway targeted by indazole-based inhibitors and a typical workflow for assessing kinase inhibitor cross-reactivity.

PLK4_Signaling_Pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Wnt_Beta_Catenin Wnt/β-catenin Pathway PLK4->Wnt_Beta_Catenin Activates PI3K_Akt PI3K/Akt Pathway PLK4->PI3K_Akt Activates Cell_Cycle_Progression Cell Cycle Progression (S/G2/M Phases) Centriole_Duplication->Cell_Cycle_Progression Genomic_Stability Genomic Stability Cell_Cycle_Progression->Genomic_Stability Tumor_Suppression Tumor Suppression Genomic_Stability->Tumor_Suppression Apoptosis Apoptosis C05 Indazole Inhibitor (C05) C05->PLK4 Inhibits EMT Epithelial-Mesenchymal Transition (EMT) Wnt_Beta_Catenin->EMT PI3K_Akt->EMT Tumor_Progression Tumor Progression EMT->Tumor_Progression

Caption: Simplified PLK4 signaling pathway and its inhibition by an indazole derivative.

Kinase_Profiling_Workflow start Start: Compound Synthesis biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) start->biochemical_assay determine_ic50 Determine IC50 Values biochemical_assay->determine_ic50 selectivity_panel Kinome-wide Selectivity Screening determine_ic50->selectivity_panel data_analysis Data Analysis & Visualization (Kinome Map, Selectivity Score) selectivity_panel->data_analysis cellular_assays Cell-Based Assays (Target Engagement, Proliferation) data_analysis->cellular_assays in_vivo In Vivo Efficacy & Toxicity Studies cellular_assays->in_vivo end End: Lead Optimization in_vivo->end

Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.

Experimental Protocols

The following are generalized protocols for the key assays used to determine the cross-reactivity and potency of kinase inhibitors.

Enzymatic Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3]

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP (Ultra Pure)

  • Test compounds (indazole derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well, white, opaque)

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase assay buffer.

    • Initiate the kinase reaction by adding a specific concentration of ATP.

    • Incubate the reaction at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).[4][5][6]

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP.[4][6]

    • Incubate at room temperature for 40 minutes.[4][6]

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert the ADP produced during the kinase reaction into ATP. This reagent also contains luciferase and luciferin.[4][6]

    • The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and, therefore, the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[7]

Kinase Selectivity Profiling

To assess the selectivity of a compound, it is screened against a broad panel of kinases using an assay format similar to the one described above.

  • Assay Principle: The enzymatic kinase inhibition assay protocol is performed for each kinase in the panel.

  • Data Interpretation: The results are often visualized using a kinome map or calculated as a selectivity score (e.g., Gini coefficient) to provide a comprehensive overview of the compound's selectivity.[7] A highly selective inhibitor will potently inhibit its intended target with minimal activity against other kinases in the panel.[7]

References

Unveiling the Anti-Cancer Potential: A Comparative Analysis of Substituted Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of oncology and drug discovery, the quest for novel anti-proliferative agents is a continuous endeavor. Among the myriad of heterocyclic compounds, substituted indazole derivatives have emerged as a promising class of molecules with potent anti-cancer activities. This guide provides a comparative overview of the anti-proliferative efficacy of various substituted indazole derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of lead compounds for further development.

Comparative Anti-proliferative Activity

The anti-proliferative activity of several novel substituted indazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized in the tables below.

Table 1: IC50 Values of Indazole Derivatives Against Various Cancer Cell Lines (µM)
Compound4T1 (Breast)HepG2 (Liver)MCF-7 (Breast)A549 (Lung)K562 (Leukemia)HCT-116 (Colon)HeLa (Cervical)A2780 (Ovarian)
2f 0.230.800.34-----
7d -------0.64
10d ----0.0153 (SR Leukemia)---
10e ----<1 (SR Leukemia)---
13 --1.5[1]-----
14 --5.6[1]-----
15k -----< SAHA< SAHA-
15m -----< SAHA< SAHA-
6o ----5.15[2]---

Note: "-" indicates data not available. SAHA (Suberanilohydroxamic acid) is a known HDAC inhibitor used as a positive control.

Mechanisms of Anti-proliferative Action

Substituted indazole derivatives exert their anti-cancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

For instance, compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells. This was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[3][4] Furthermore, compound 2f was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), suggesting the involvement of the ROS-mitochondrial apoptotic pathway.[5][4]

Several other derivatives have been shown to induce cell cycle arrest. Compounds 10d and 10e caused a block in the G0-G1 phase of the cell cycle. In contrast, some polysubstituted indazoles were found to cause a block in the S phase, while compound 7d led to an accumulation of cells in the G2/M phase.[6] The ability of compounds 15k and 15m to arrest the cell cycle in the G2/M phase and promote apoptosis is linked to their potent inhibitory activity against histone deacetylases (HDACs).

The diverse mechanisms of action, including the inhibition of key signaling molecules like vascular endothelial growth factor receptor-2 (VEGFR-2) and Pim kinases, highlight the versatility of the indazole scaffold in targeting various cancer vulnerabilities.[7]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed protocols for the key assays are provided below.

Anti-proliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8][9]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the indazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.[10]

  • Incubation: The plates are incubated for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9][10]

  • Solubilization: The culture medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[8][9][10]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[9][10]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

  • Cell Collection: Both floating and adherent cells are collected after treatment with the indazole derivatives.

  • Washing: The cells are washed twice with cold phosphate-buffered saline (PBS).[5]

  • Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution are added to 100 µL of the cell suspension.[3]

  • Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.[3]

  • Analysis: 400 µL of 1X Binding Buffer is added, and the cells are analyzed immediately by flow cytometry.[3] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Cell Fixation: After treatment, cells are harvested and fixed in ice-cold 70% ethanol for at least 2 hours.[11][12]

  • Washing: The fixed cells are washed with PBS to remove the ethanol.[12]

  • RNase Treatment: The cells are treated with RNase A to ensure that only DNA is stained by PI.[12]

  • PI Staining: The cells are then stained with a PI solution.[11][12]

  • Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Visualizing the Pathways and Processes

To better illustrate the experimental workflow and a key signaling pathway involved in the anti-proliferative activity of indazole derivatives, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anti-proliferative & Mechanistic Assays cluster_prolif Proliferation cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle cluster_analysis Data Acquisition & Analysis start Seed Cancer Cells in 96-well plates treatment Treat with Substituted Indazole Derivatives start->treatment mtt MTT Assay treatment->mtt annexin Annexin V/PI Staining treatment->annexin pi Propidium Iodide Staining treatment->pi plate_reader Microplate Reader (Absorbance at 570nm) mtt->plate_reader flow_cytometer Flow Cytometer annexin->flow_cytometer pi->flow_cytometer ic50 Calculate IC50 Values plate_reader->ic50 apoptosis_analysis Quantify Apoptotic Cells flow_cytometer->apoptosis_analysis cellcycle_analysis Determine Cell Cycle Distribution flow_cytometer->cellcycle_analysis

Caption: Experimental workflow for evaluating anti-proliferative activity.

ros_apoptosis_pathway indazole Substituted Indazole Derivative (e.g., 2f) ros Increased Reactive Oxygen Species (ROS) indazole->ros mmp Decreased Mitochondrial Membrane Potential ros->mmp bax Bax (Pro-apoptotic) Upregulation mmp->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation mmp->bcl2 caspase Cleaved Caspase-3 Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: ROS-mediated mitochondrial apoptosis pathway.

References

Benchmarking Tetrahydroindazole Inhibitors Against Known FDA-Approved Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of emerging tetrahydroindazole-based inhibitors against established FDA-approved drugs targeting key proteins in cellular signaling pathways. The information is intended to assist researchers and drug development professionals in evaluating the potential of this chemical scaffold in various therapeutic areas.

Introduction

Tetrahydroindazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their versatile scaffold, which allows for the development of potent and selective inhibitors of various enzymes. This guide focuses on the comparative analysis of tetrahydroindazole inhibitors targeting three clinically relevant proteins: Cyclin-Dependent Kinase 2 (CDK2), Interleukin-2 Inducible T-Cell Kinase (ITK), and Dihydroorotate Dehydrogenase (DHODH). These inhibitors are benchmarked against FDA-approved drugs that are either direct counterparts or target closely related pathways, providing a framework for understanding their relative potency and potential for further development.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2, a key regulator of the cell cycle, plays a crucial role in the G1/S phase transition.[1][2] Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. While several FDA-approved drugs target the closely related CDK4/6, the development of selective CDK2 inhibitors remains an active area of research.

Data Presentation: Tetrahydroindazole vs. FDA-Approved CDK Inhibitors

The following table summarizes the in vitro inhibitory activity of a representative tetrahydroindazole compound against CDK2/cyclin complexes and compares it with the activity of FDA-approved CDK4/6 inhibitors against CDK2.

Compound ClassSpecific InhibitorTargetIC50 (µM)Reference
Tetrahydroindazole Analogue 53CDK2/cyclin A0.27[3]
CDK2/cyclin E0.20[3]
FDA-Approved PalbociclibCDK2/cyclin E>10[4]
RibociclibCDK2/cyclin E0.42[5]
AbemaciclibCDK2/cyclin E0.097[4]

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate). The data presented here are for comparative purposes and are derived from studies with similar methodologies.

Signaling Pathway: CDK2 in Cell Cycle Progression

The diagram below illustrates the role of CDK2 in the G1/S phase transition of the cell cycle and the point of inhibition by CDK2 inhibitors.

CDK2_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb p-Rb CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase S-Phase Entry E2F->S_Phase activates CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb phosphorylates (hyper-) Inhibitor Tetrahydroindazole CDK2 Inhibitor Inhibitor->CyclinE_CDK2 inhibits CDK2_Assay_Workflow Start Start Prepare_Inhibitor Prepare Serial Dilutions of Tetrahydroindazole Start->Prepare_Inhibitor Mix_Reagents Combine Kinase, Buffer, and Inhibitor Prepare_Inhibitor->Mix_Reagents Pre_Incubate Pre-incubate (15 min) Mix_Reagents->Pre_Incubate Initiate_Reaction Add ATP/[γ-³²P]ATP and Substrate Pre_Incubate->Initiate_Reaction Incubate Incubate (30 min at 30°C) Initiate_Reaction->Incubate Stop_Reaction Spot on Phosphocellulose Paper Incubate->Stop_Reaction Wash Wash Paper Stop_Reaction->Wash Detect Scintillation Counting Wash->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End ITK_Pathway TCR TCR Activation Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates ITK ITK LAT_SLP76->ITK recruits and activates PLCG1 PLCγ1 ITK->PLCG1 phosphorylates pPLCG1 p-PLCγ1 Downstream Downstream Signaling (Ca²⁺ flux, NFAT, NF-κB) pPLCG1->Downstream leads to Inhibitor Tetrahydroindazole ITK Inhibitor Inhibitor->ITK inhibits ITK_Assay_Workflow Start Start Prepare_Inhibitor Prepare Serial Dilutions of Tetrahydroindazole Start->Prepare_Inhibitor Dispense Dispense Inhibitor and ITK into 384-well Plate Prepare_Inhibitor->Dispense Pre_Incubate Pre-incubate Dispense->Pre_Incubate Initiate_Reaction Add Substrate/ATP Mix Pre_Incubate->Initiate_Reaction Incubate Incubate (60 min at RT) Initiate_Reaction->Incubate Add_Detection Add Stop/Detection Buffer (EDTA, Tb-Antibody) Incubate->Add_Detection Incubate_Detection Incubate (30-60 min at RT) Add_Detection->Incubate_Detection Read_Plate Read TR-FRET Signal Incubate_Detection->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End DHODH_Pathway Glutamine Glutamine Carbamoyl_P Carbamoyl Phosphate Glutamine->Carbamoyl_P CAD enzyme Dihydroorotate Dihydroorotate Carbamoyl_P->Dihydroorotate CAD enzyme DHODH DHODH (Mitochondria) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP UMPS enzyme Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Inhibitor Tetrahydroindazole DHODH Inhibitor Inhibitor->DHODH inhibits DHODH_Assay_Workflow Start Start Prepare_Inhibitor Prepare Serial Dilutions of Tetrahydroindazole Start->Prepare_Inhibitor Mix_Reagents Combine DHODH, Buffer, and Inhibitor in 96-well Plate Prepare_Inhibitor->Mix_Reagents Pre_Incubate Pre-incubate (15-30 min) Mix_Reagents->Pre_Incubate Initiate_Reaction Add DHO, DCIP, and Coenzyme Q10 Pre_Incubate->Initiate_Reaction Measure Measure Absorbance at 600 nm over Time Initiate_Reaction->Measure Analyze Calculate Vmax and Determine IC50 Measure->Analyze End End Analyze->End

References

The Bromine Advantage: A Comparative Docking Analysis of Indazoles in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of halogen atoms in drug design is a well-established method to enhance binding affinity and modulate pharmacokinetic properties. This guide provides a comparative analysis of brominated versus non-brominated indazoles through the lens of molecular docking studies, offering insights into the impact of bromination on their potential as kinase inhibitors.

The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a variety of kinase inhibitors due to its ability to mimic the purine core of ATP.[1] The addition of a bromine atom can significantly influence the electronic and steric properties of the indazole ring, potentially leading to more favorable interactions within the ATP-binding pocket of kinases. This analysis focuses on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a prominent target in cancer therapy.[2]

Quantitative Comparison of Docking Performance

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
6-Bromo-1H-indazole derivative VEGFR-2 Kinase Domain3EWH-48.5 to -55.5 (Interaction Energy)Not explicitly detailed in abstract[3]
Non-brominated Indazole derivative VEGFR-2 Kinase DomainNot specified-9.44 (Binding Energy)Glu915, Leu838, Val846, Ala864, Lys866, Val914, Cys917, Leu1033, Cys1043, Asp1044[4]

Note: Direct comparison of docking scores between different studies should be approached with caution due to variations in software, force fields, and specific protocols. The data presented here is for illustrative purposes to highlight potential trends.

The available data suggests that brominated indazoles can form strong interactions within the kinase binding pocket. The interaction energies for the brominated derivatives indicate a high affinity for the VEGFR-2 kinase.[3] For the non-brominated derivative, a strong binding energy is also observed, with interactions primarily driven by hydrogen bonds and hydrophobic contacts.[4] The presence of the bromine atom in the 6-position of the indazole ring can contribute to enhanced binding through halogen bonding and by occupying hydrophobic pockets within the active site.

Experimental Protocols: Molecular Docking of Indazole Derivatives

The following is a representative protocol for performing molecular docking studies with indazole derivatives against a protein kinase target, such as VEGFR-2, using AutoDock, a widely used docking software.[5][6]

1. Preparation of the Receptor (VEGFR-2):

  • Obtain Protein Structure: The three-dimensional crystal structure of the target protein (e.g., VEGFR-2) is downloaded from the Protein Data Bank (PDB).

  • Pre-processing: Water molecules, co-crystallized ligands, and any other heteroatoms are removed from the PDB file.

  • Protonation: Polar hydrogen atoms are added to the protein structure, which is crucial for defining hydrogen bond donors and acceptors.

  • Charge Assignment: Gasteiger charges are calculated and assigned to the protein atoms.

  • File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock.

2. Preparation of the Ligands (Indazole Derivatives):

  • Ligand Sketching: The 2D structures of the brominated and non-brominated indazole derivatives are drawn using a chemical drawing tool like ChemDraw.

  • 3D Conversion and Energy Minimization: The 2D structures are converted to 3D and their energy is minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • Torsion Angle Definition: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.

  • File Format Conversion: The prepared ligands are also saved in the PDBQT format.

3. Grid Box Generation:

  • Active Site Definition: A grid box is defined around the active site of the protein. The size and center of the grid box are chosen to encompass the entire binding pocket where the ligand is expected to bind.

  • Grid Parameter File: A grid parameter file (.gpf) is created, which contains all the information about the grid box and the atom types for which the grid maps will be calculated.

  • AutoGrid Execution: The AutoGrid program is run to generate the grid maps for different atom types.

4. Molecular Docking Simulation:

  • Docking Parameter File: A docking parameter file (.dpf) is prepared, specifying the PDBQT files for the protein and ligand, the grid parameter file, and the docking algorithm parameters (e.g., number of genetic algorithm runs, population size).

  • AutoDock Execution: The AutoDock program is executed to perform the docking simulation. The program will explore different conformations and orientations of the ligand within the active site and calculate the binding energy for each pose.

  • Analysis of Results: The results are analyzed to identify the best binding pose based on the lowest binding energy and the clustering of conformations. The interactions between the ligand and the protein (hydrogen bonds, hydrophobic interactions, etc.) are visualized and analyzed using software like PyMOL or Discovery Studio.

Visualization of Key Biological Processes

To provide a broader context for the significance of inhibiting VEGFR-2, the following diagrams illustrate the experimental workflow for molecular docking and the VEGFR-2 signaling pathway.

experimental_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Download PDB Structure PreProcess Remove Water & Ligands PDB->PreProcess Protonate Add Polar Hydrogens PreProcess->Protonate PDBQT_Receptor Save as PDBQT Protonate->PDBQT_Receptor Grid Define Grid Box PDBQT_Receptor->Grid Draw Draw 2D Structure Convert3D Convert to 3D & Minimize Draw->Convert3D Torsion Define Rotatable Bonds Convert3D->Torsion PDBQT_Ligand Save as PDBQT Torsion->PDBQT_Ligand DPF Create Docking Parameters PDBQT_Ligand->DPF AutoGrid Run AutoGrid Grid->AutoGrid AutoGrid->DPF AutoDock Run AutoDock DPF->AutoDock Analyze Analyze Binding Poses AutoDock->Analyze Visualize Visualize Interactions Analyze->Visualize

A simplified workflow for molecular docking studies.

VEGFR2_signaling cluster_pathways Downstream Signaling Pathways cluster_responses Cellular Responses VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation PKC->Proliferation Permeability Vascular Permeability PKC->Permeability Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

An overview of the VEGFR-2 signaling pathway.

References

Safety Operating Guide

Proper Disposal of 3-bromo-4,5,6,7-tetrahydro-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3-bromo-4,5,6,7-tetrahydro-1H-indazole are paramount for ensuring a secure laboratory environment and minimizing environmental impact. Adherence to these protocols is essential for regulatory compliance and laboratory safety. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a comprehensive SDS is not publicly available, information from suppliers and structurally similar compounds indicates the following potential hazards. Always handle this chemical within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that eyewash stations and safety showers are readily accessible.

Quantitative Data Summary

The following table summarizes the known chemical and safety information for this compound.

PropertyValue
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.07 g/mol
CAS Number 1246553-15-0
Hazard Statement Codes H302, H315, H319, H335
Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation
Precautionary Codes P261, P280, P301+P312, P302+P352, P305+P351+P338

Experimental Protocol for Disposal

The proper disposal of this compound, as a halogenated organic compound, requires segregation and handling by a licensed hazardous waste disposal service.[1][2][3][4][5]

1. Waste Segregation:

  • At the point of generation, classify waste containing this compound as "Halogenated Organic Waste."[4]

  • DO NOT mix with non-halogenated waste streams.[1][3] This is crucial as co-mingling complicates the disposal process and increases costs.

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting solid and liquid halogenated waste. High-density polyethylene (HDPE) containers are generally suitable.

  • Keep the waste container securely closed except when adding waste to prevent the release of vapors.[1]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Waste."

  • List all contents, including the full chemical name "this compound" and any solvents used. Do not use abbreviations.[1]

  • Include the date of waste accumulation and the name of the generating laboratory or researcher.

4. Temporary Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

5. Disposal of Contaminated Materials:

  • Solid Waste: Gloves, weighing paper, and other solid materials contaminated with this compound should be placed in a sealed bag and deposited into the designated solid "Halogenated Organic Waste" container.

  • Glassware: Before washing, rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol). Collect this rinsate in the liquid "Halogenated Organic Waste" container. The glassware can then be cleaned according to standard laboratory procedures.

6. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • The preferred method for final disposal is typically high-temperature incineration at a permitted hazardous waste facility.

Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.

Disposal Workflow Diagram

G A Start: Generation of This compound Waste B Segregate as 'Halogenated Organic Waste' A->B C Select & Prepare Compatible Waste Container B->C D Label Container: 'Hazardous Waste' 'Halogenated Organic Waste' List Contents C->D E Collect Waste: - Pure/Unused Chemical - Contaminated Solids - Rinsate from Glassware D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Disposal Service G->H I End: Professional Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-bromo-4,5,6,7-tetrahydro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3-bromo-4,5,6,7-tetrahydro-1H-indazole. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Chemical Identifier:

  • CAS Number: 1246553-15-0

Hazard Summary: Based on available data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that meet ANSI Z87.1 standards.[2]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are a suitable choice for protection against a variety of organic solvents.[2]
Body Protection Laboratory CoatA long-sleeved lab coat, preferably made of a flame-resistant material like Nomex, should be worn.[2][3]
Respiratory Fume Hood or RespiratorAll handling of the solid or solutions should be conducted in a certified chemical fume hood.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial when working with this compound to ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]

  • Prepare all necessary equipment and reagents before handling the compound.

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.

  • Wear safety goggles.

  • Don nitrile gloves, inspecting them for any tears or punctures before use.

3. Handling the Compound:

  • Conduct all weighing and transfers of the solid compound within the chemical fume hood to prevent inhalation of dust.[4]

  • Avoid direct contact with the skin and eyes.

  • Use appropriate tools (spatulas, weighing paper) for handling the solid.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

4. Post-Handling:

  • After handling, decontaminate all surfaces and equipment.

  • Properly remove and dispose of contaminated gloves.

  • Wash hands thoroughly with soap and water after removing gloves.

cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling cluster_post Post-Handling Verify Fume Hood Verify Fume Hood Check Safety Stations Check Safety Stations Gather Equipment Gather Equipment Lab Coat Lab Coat Safety Goggles Safety Goggles Nitrile Gloves Nitrile Gloves Weigh in Hood Weigh in Hood Transfer in Hood Transfer in Hood Prepare Solution in Hood Prepare Solution in Hood Decontaminate Surfaces Decontaminate Surfaces Dispose of Gloves Dispose of Gloves Wash Hands Wash Hands

Figure 1. A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Waste Management Protocol

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance. As a halogenated organic compound, this compound requires specific disposal procedures.[4]

1. Waste Segregation:

  • Halogenated Organic Waste: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[4]

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be placed in a sealed bag and then into the solid halogenated organic waste container.

  • Liquid Waste: Solutions containing the compound and solvent rinses of contaminated glassware should be collected in a designated liquid halogenated organic waste container.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Halogenated Organic Waste" and a full list of the contents.

  • Keep containers securely closed when not in use.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do not dispose of this chemical down the drain or in the regular trash.[4]

cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal Solid Compound Solid Compound Solid Halogenated Waste Solid Halogenated Waste Solid Compound->Solid Halogenated Waste Contaminated Consumables Contaminated Consumables Contaminated Consumables->Solid Halogenated Waste Liquid Solutions Liquid Solutions Liquid Halogenated Waste Liquid Halogenated Waste Liquid Solutions->Liquid Halogenated Waste Licensed Waste Contractor Licensed Waste Contractor Solid Halogenated Waste->Licensed Waste Contractor Liquid Halogenated Waste->Licensed Waste Contractor

Figure 2. A logical flow diagram illustrating the proper disposal pathway for waste containing this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.